Ethyl 4-oxo-4H-chromene-2-carboxylate
説明
Structure
3D Structure
特性
IUPAC Name |
ethyl 4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVFJZNWXDFXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163687 | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14736-31-3 | |
| Record name | Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14736-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for Ethyl 4-oxo-4H-chromene-2-carboxylate, a key intermediate in the development of various pharmaceuticals. The document details the underlying chemical principles, a robust experimental protocol, and the expected analytical data for the target compound and its key intermediate.
Introduction
This compound is a versatile heterocyclic compound belonging to the chromone family. The chromone scaffold is a prominent feature in a wide array of biologically active molecules and natural products, exhibiting properties such as anti-inflammatory, anticancer, and antioxidant activities. Consequently, efficient and well-characterized synthetic routes to functionalized chromones like this compound are of significant interest to the medicinal and organic chemistry communities. This guide focuses on the most common and reliable synthetic approach: the Claisen condensation followed by an acid-catalyzed intramolecular cyclization.
Core Synthesis Pathway: Claisen Condensation and Cyclization
The principal and most widely employed method for the synthesis of this compound involves a two-step process starting from 2'-hydroxyacetophenone and diethyl oxalate.
Step 1: Base-Mediated Claisen Condensation
The synthesis initiates with a crossed Claisen condensation. In this reaction, the enolate of 2'-hydroxyacetophenone, formed by deprotonation with a strong base such as sodium ethoxide, acts as a nucleophile. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Since diethyl oxalate lacks α-hydrogens, it cannot self-condense, making it an excellent electrophilic partner in this reaction. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the key intermediate, Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate.
Step 2: Acid-Catalyzed Intramolecular Cyclization (Dehydration)
The intermediate, Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, is then subjected to acidic conditions. The acid catalyzes an intramolecular cyclization, where the phenolic hydroxyl group attacks the ketone carbonyl. This is followed by a dehydration step, leading to the formation of the stable pyranone ring of the chromone system and yielding the final product, this compound.
Below is a logical diagram illustrating the overall synthetic transformation.
Caption: Overall synthesis pathway for this compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of structurally related chromone-2-carboxylates and represent a reliable method for obtaining the target compound.
Synthesis of Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (Intermediate)
Materials:
-
2'-Hydroxyacetophenone
-
Diethyl oxalate
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq.) to absolute ethanol under a nitrogen atmosphere.
-
Once all the sodium has reacted, cool the solution in an ice bath.
-
To the cold sodium ethoxide solution, add a solution of 2'-hydroxyacetophenone (1.0 eq.) in absolute ethanol dropwise via the dropping funnel.
-
After the addition is complete, add diethyl oxalate (1.1 eq.) dropwise to the reaction mixture.
-
Remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker containing ice and water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate.
Synthesis of this compound (Final Product)
Materials:
-
Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask, suspend the crude Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 eq.) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
If a precipitate has formed, filter the solid, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
The crude product can be further purified by recrystallization from ethanol to afford pure this compound as a solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Claisen Condensation | 2'-Hydroxyacetophenone, Diethyl Oxalate, NaOEt | Ethanol | Room Temp. | 12-16 h | 70-85% |
| 2 | Cyclization/Dehydration | Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, HCl | Ethanol | Reflux | 2-4 h | 85-95% |
Table 2: Spectroscopic Data for this compound (CAS: 14736-31-3)
| Spectroscopic Data | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃, δ in ppm) | 8.20 (dd, 1H, H-5), 7.75 (ddd, 1H, H-7), 7.50 (d, 1H, H-8), 7.45 (dd, 1H, H-6), 7.10 (s, 1H, H-3), 4.45 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, δ in ppm) | 178.0 (C-4), 161.5 (C-2), 156.0 (C-8a), 154.0 (C=O, ester), 134.5 (C-7), 126.0 (C-5), 125.0 (C-4a), 124.0 (C-6), 118.0 (C-8), 115.0 (C-3), 63.0 (-OCH₂CH₃), 14.0 (-OCH₂CH₃) |
| IR (KBr, cm⁻¹) | ~3080 (Ar C-H), ~2980 (Aliphatic C-H), ~1740 (C=O, ester), ~1650 (C=O, pyranone), ~1610, 1470 (C=C, aromatic) |
| Mass Spectrum (EI, m/z) | 218 [M]⁺, 190, 173, 146, 121 (base peak), 92 |
Table 3: Spectroscopic Data for Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (CAS: 4940-37-8)
| Spectroscopic Data | Characteristic Peaks/Signals (Predicted) |
| ¹H NMR (CDCl₃, δ in ppm) | ~12.0 (s, 1H, phenolic OH, enol form), ~7.8-6.8 (m, 4H, Ar-H), ~6.5 (s, 1H, vinyl H, enol form), 4.35 (q, 2H, -OCH₂CH₃), 1.35 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, δ in ppm) | ~195 (C=O, ketone), ~180 (C=O, keto-ester), ~165 (C=O, ester), ~160 (Ar C-OH), ~136-118 (Ar-C), ~98 (vinyl C, enol form), 62.0 (-OCH₂CH₃), 14.0 (-OCH₂CH₃) |
| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~1735 (C=O, ester), ~1680 (C=O, ketone), ~1610 (C=O, conjugated), ~1580, 1490 (C=C, aromatic) |
| Mass Spectrum (EI, m/z) | 236 [M]⁺, 163, 135, 121, 93 |
Experimental Workflow and Logic
The synthesis workflow is designed for efficiency and high yield, starting from readily available commercial materials. The logic of the process is rooted in fundamental organic reactions.
Caption: Step-by-step experimental workflow for the synthesis.
This guide provides a foundational understanding and practical approach to the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.
Spectroscopic and Structural Elucidation of Ethyl 4-oxo-4H-chromene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-oxo-4H-chromene-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. These values are crucial for the structural confirmation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.17 | dd | 8.0, 1.6 | 1 | H-5 |
| 7.78 | ddd | 8.8, 7.2, 1.6 | 1 | H-7 |
| 7.55 | d | 8.4 | 1 | H-8 |
| 7.48 | t | 7.6 | 1 | H-6 |
| 7.11 | s | - | 1 | H-3 |
| 4.47 | q | 7.2 | 2 | -OCH₂CH₃ |
| 1.43 | t | 7.2 | 3 | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 177.5 | C-4 |
| 162.0 | -COO- |
| 156.2 | C-8a |
| 154.6 | C-2 |
| 134.7 | C-7 |
| 126.1 | C-5 |
| 125.1 | C-4a |
| 124.2 | C-6 |
| 118.2 | C-8 |
| 114.6 | C-3 |
| 62.9 | -OCH₂CH₃ |
| 14.1 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3081 | Weak | Aromatic C-H Stretch |
| 2988 | Weak | Aliphatic C-H Stretch |
| 1748 | Strong | Ester C=O Stretch |
| 1644 | Strong | Ketone C=O Stretch (C-4) |
| 1606, 1572, 1466 | Medium | Aromatic C=C Stretch |
| 1345 | Medium | C-O Stretch |
| 1238 | Strong | Asymmetric C-O-C Stretch |
| 1048 | Medium | Symmetric C-O-C Stretch |
| 760 | Strong | Aromatic C-H Bend |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 218.0579 | 100 | [M]⁺ (Calculated for C₁₂H₁₀O₄: 218.0579) |
| 190 | 25 | [M - C₂H₄]⁺ |
| 173 | 40 | [M - OEt]⁺ |
| 145 | 60 | [M - COOEt]⁺ |
| 121 | 85 | [C₇H₅O₂]⁺ |
| 92 | 30 | [C₆H₄O]⁺ |
Experimental Protocols
The following protocols describe the methodologies used to obtain the spectroscopic data presented above.
Synthesis of this compound
The synthesis of the title compound was achieved through a Claisen-Schmidt condensation followed by an intramolecular cyclization. Briefly, 2'-hydroxyacetophenone is reacted with diethyl oxalate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes acid-catalyzed cyclization to yield this compound. The crude product is then purified by recrystallization or column chromatography.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) disk. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was performed on a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer.
Workflow and Data Analysis
The general workflow for the spectroscopic analysis of this compound involves synthesis, purification, and subsequent characterization by various spectroscopic techniques. The data obtained from each technique provides complementary information for the unambiguous structural elucidation of the molecule.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
Physical and chemical properties of Ethyl 4-oxo-4H-chromene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-oxo-4H-chromene-2-carboxylate, a versatile building block in medicinal chemistry and materials science. This document details its known characteristics, experimental protocols for its synthesis, and its role in relevant biological pathways.
Physical and Chemical Properties
This compound is a yellow solid that serves as a key intermediate in the synthesis of various bioactive molecules.[1] Its chromene core is a privileged scaffold in drug discovery, with derivatives showing promise in anti-inflammatory and anticancer research.[1]
Tabulated Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀O₄ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| CAS Number | 14736-31-3 | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 71-75 °C | Supplier Data |
| Boiling Point | 325 °C | Supplier Data |
| Solubility | Soluble in DMSO and chloroform. | Inferred from experimental protocols |
| pKa | Data not available |
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of a chromone derivative typically shows characteristic signals for the aromatic protons of the benzopyrone ring, the vinylic proton of the pyrone ring, and the protons of the ethyl ester group. For a methoxy-substituted analog, the aromatic protons appear in the range of δ 6.99–8.09 ppm, the pyrone proton as a singlet, and the ethyl ester group as a quartet around δ 4.46 ppm and a triplet around δ 1.43 ppm.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum of chromone derivatives, the carbonyl carbon of the pyrone ring is typically observed downfield. The aromatic carbons and the carbons of the pyrone ring resonate in the range of approximately δ 110–160 ppm. The carbonyl of the ester group appears around δ 160-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1650-1750 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of the trimethylsilyl (TMS) ester of 4-oxo-4H-chromene-2-carboxylic acid and its analogs show characteristic fragmentation patterns, including the loss of a methyl group from the molecular ion.[2] The fragmentation is influenced by the stability of the resulting ions.[2]
Experimental Protocols
The following protocols are based on established methods for the synthesis and purification of chromone derivatives and can be adapted for this compound.
Synthesis via Claisen Condensation
This protocol is adapted from the synthesis of a methoxy-substituted analog and can be modified by using 2'-hydroxyacetophenone as the starting material.
Materials:
-
2'-hydroxyacetophenone
-
Sodium ethoxide solution (21 wt% in ethanol)
-
Diethyl oxalate
-
Concentrated Hydrochloric Acid
-
Dichloromethane
-
Water
-
Sodium sulfate
-
n-Hexane
Procedure:
-
In a two-neck round-bottom flask, dissolve 2'-hydroxyacetophenone in sodium ethoxide solution.
-
Add diethyl oxalate to the solution.
-
Reflux the reaction mixture with continuous stirring.
-
After cooling to room temperature, acidify the mixture with concentrated HCl.
-
Extract the product with dichloromethane.
-
Wash the organic phase with water, dry over sodium sulfate, and evaporate the solvent.
-
Purify the crude product by recrystallization from a dichloromethane/n-hexane mixture.
Purification
Purification of the synthesized compound can be achieved by flash column chromatography on silica gel, followed by recrystallization.
Flash Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of dichloromethane and methanol can be used.
Recrystallization:
-
Dissolve the compound in a minimal amount of hot dichloromethane.
-
Slowly add n-hexane until turbidity is observed.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration and dry under vacuum.
Biological Activity and Signaling Pathways
Derivatives of the 4-oxo-4H-chromene-2-carboxylate scaffold have been investigated for their potential as therapeutic agents, particularly as anti-inflammatory and anticancer agents.
Inhibition of p38α MAPK Signaling Pathway
N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives have been identified as potent inhibitors of the p38α mitogen-activated protein kinase (MAPK) signaling cascade.[3] This pathway is a key regulator of inflammatory responses, and its inhibition can mitigate the production of pro-inflammatory cytokines.
Below is a diagram illustrating the general workflow for identifying inhibitors of the p38α MAPK pathway, starting from the synthesis of chromene derivatives.
The following diagram illustrates the logical relationship in the synthesis of this compound via Claisen condensation.
References
In-Depth Technical Guide: Ethyl 4-oxo-4H-chromene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
Ethyl 4-oxo-4H-chromene-2-carboxylate is a key heterocyclic compound built upon the chromone scaffold. This core structure is a recognized "privileged scaffold" in medicinal chemistry, known for its prevalence in natural products and its versatile biological activities.[1] This compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential, particularly in the fields of oncology and inflammatory diseases.[2] Its unique electronic and structural features allow for diverse functionalization, making it an attractive starting point for the development of novel drug candidates.[2]
Table 1: Compound Identification and Properties
| Property | Value | Reference |
| CAS Number | 14736-31-3 | [3] |
| Chemical Name | This compound | [3] |
| Synonym | 4-Oxo-4H-1-benzopyran-2-carboxylic acid ethyl ester | [3] |
| Molecular Formula | C₁₂H₁₀O₄ | [3] |
| Molecular Weight | 218.21 g/mol | [3] |
| Appearance | Yellow solid | [3] |
| Storage | 0-8°C | [3] |
Chemical Structure:
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Claisen condensation reaction. This method involves the reaction of a substituted 2'-hydroxyacetophenone with diethyl oxalate in the presence of a strong base, followed by an acid-catalyzed intramolecular cyclization. The following protocol is adapted from the synthesis of a structurally similar derivative, ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate.[4][5]
Materials:
-
2'-hydroxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (21% in ethanol)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane
-
n-hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a two-neck round-bottom flask, dissolve 2'-hydroxyacetophenone in a 21% solution of sodium ethoxide in ethanol.
-
To this solution, add diethyl oxalate and reflux the reaction mixture for 1 hour with continuous stirring.
-
Allow the reaction to cool to room temperature and then carefully add concentrated HCl to acidic pH. This will induce the cyclization and precipitation of the product.
-
Filter the crude product using a Büchner funnel and wash it with dichloromethane.
-
Concentrate the filtrate using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane and perform a liquid-liquid extraction with water (3 x 25 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a dichloromethane/n-hexane solvent system.
-
Dry the final product in a vacuum oven.
Yields: The typical yields for this type of reaction are in the range of 70-80%.[2]
In Vitro Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[6][7][8][9][10] The following is a general protocol that can be adapted for testing the anticancer effects of this compound and its derivatives on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare a stock solution of this compound in DMSO and then prepare serial dilutions in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 24-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data on Biological Activity
Table 2: Anticancer Activity of Selected Chromone Derivatives
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,4-dichloro substituted 4H-chromene | HepG-2 | 1.63 | [11] |
| 4-chloro substituted 4H-chromene | HepG-2 | 1.63 | [11] |
| 2,4-dichloro substituted 4H-chromene | MCF-7 | 1.72 | [11] |
| 4-chloro substituted 4H-chromene | MCF-7 | 1.83 | [11] |
| Epiremisporine H (a chromone analog) | HT-29 | 21.17 | [12] |
| Epiremisporine H (a chromone analog) | A549 | 31.43 | [12] |
Table 3: Anti-inflammatory Activity of Selected Chromone Derivatives
| Compound Derivative | Assay | IC₅₀ (µM) | Reference |
| Epiremisporine G (a chromone analog) | Superoxide anion generation in fMLP-induced human neutrophils | 31.68 | [12] |
| Epiremisporine H (a chromone analog) | Superoxide anion generation in fMLP-induced human neutrophils | 33.52 | [12] |
| 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate (5k) | TNF-α inhibition | 0.047 | [13] |
| 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate (5l) | TNF-α inhibition | 0.070 | [13] |
Signaling Pathways and Mechanisms of Action
Chromone derivatives exert their anticancer effects through the modulation of various key signaling pathways involved in cell proliferation, survival, and apoptosis.[4]
Anticancer Signaling Pathway
A significant mechanism of action for many chromone derivatives in cancer is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase CK2 pathways.[4] The MAPK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. Similarly, Protein Kinase CK2 is often overexpressed in cancer cells and promotes cell survival and proliferation. By inhibiting these pathways, chromone derivatives can induce apoptosis and inhibit the growth of cancer cells.
Caption: Anticancer mechanism of chromone derivatives.
Experimental Workflow for Synthesis and Evaluation
The development of novel therapeutic agents based on the this compound scaffold follows a structured workflow from chemical synthesis to biological evaluation.
Caption: Synthesis and evaluation workflow.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemimpex.com [chemimpex.com]
- 3. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum | MDPI [mdpi.com]
- 13. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chromone-2-Carboxylate Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromone-2-carboxylate scaffold, a key heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry and drug discovery. Its inherent structural features and amenability to chemical modification have allowed for the development of a vast array of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery, history, and evolving therapeutic landscape of chromone-2-carboxylates, offering a comprehensive resource for researchers in the field. We will delve into the seminal synthetic methodologies, quantitative biological data, and the intricate signaling pathways modulated by this versatile chemical entity.
A Historical Perspective: The Discovery and Evolution of Chromone-2-Carboxylates
The journey of chromone-2-carboxylates is intrinsically linked to the broader history of chromone chemistry. One of the earliest and most foundational methods for the synthesis of the chromone nucleus is the Kostanecki-Robinson reaction . Historically, this reaction often involved the formation of a chromone-2-carboxylic acid as a key intermediate, which was subsequently decarboxylated to yield the parent chromone. The formal naming of the "chromone" class is attributed to Bloch and Kostaniecki in 1900 , marking a pivotal moment in the systematic study of these compounds.
The therapeutic potential of chromone-containing structures was recognized early on with natural products like Khellin , extracted from the plant Ammi visnaga. Khellin's use in traditional medicine for various ailments spurred interest in the pharmacological properties of the chromone core.[1] A significant milestone in the history of chromone-2-carboxylates as therapeutic agents was the development of disodium cromoglycate (Cromolyn Sodium) . This drug, a bis-chromone-2-carboxylate, was found to be a mast cell stabilizer and became a cornerstone in the prophylactic treatment of asthma.[2] This discovery solidified the importance of the chromone-2-carboxylate moiety in drug design and catalyzed further research into its derivatives for a wide range of diseases.
The timeline below highlights key milestones in the discovery and development of chromone-2-carboxylates:
-
Late 19th/Early 20th Century: Development of the Kostanecki-Robinson reaction, where chromone-2-carboxylic acids are key intermediates in the synthesis of chromones.[3]
-
1900: The term "chromone" is first used by Bloch and Kostaniecki.[4]
-
Mid-20th Century: Isolation and study of naturally occurring chromones like Khellin, revealing their pharmacological potential.[1]
-
1960s: Discovery and development of disodium cromoglycate (Cromolyn Sodium), a bis-chromone-2-carboxylate, as a revolutionary anti-asthmatic agent.[2]
-
Late 20th/Early 21st Century: Emergence of modern synthetic techniques, including microwave-assisted and one-pot syntheses, enabling the rapid and efficient generation of diverse chromone-2-carboxylate libraries.[5][6]
-
Present Day: Chromone-2-carboxylates and their derivatives are actively investigated as potent inhibitors of a wide range of biological targets, including kinases, enzymes involved in inflammation, and proteins implicated in neurodegenerative diseases.[3][7]
Synthetic Methodologies: From Classic Reactions to Modern Innovations
The synthesis of the chromone-2-carboxylate scaffold has evolved significantly from the early, often harsh, classical methods to more efficient and versatile modern techniques.
Classical Synthesis: The Kostanecki-Robinson Reaction
One of the foundational methods for constructing the chromone ring system is the Kostanecki-Robinson reaction. While primarily aimed at producing chromones, the synthesis often proceeds through a chromone-2-carboxylate intermediate. The general scheme involves the reaction of an o-hydroxyacetophenone with an acid anhydride and its sodium salt. A variation of this, more specific to the formation of the carboxylate, involves the condensation of an o-hydroxyacetophenone with diethyl oxalate in the presence of a base like sodium ethoxide, followed by acid-catalyzed cyclization.[8]
Microwave-Assisted Synthesis
The advent of microwave-assisted organic synthesis has revolutionized the preparation of chromone-2-carboxylates, offering significant advantages in terms of reaction times, yields, and purity of the final products.[5] This methodology allows for rapid and efficient heating, often leading to cleaner reactions with fewer side products.
One-Pot Synthesis from 2-Fluoroacetophenones
A recent and highly efficient innovation is the one-pot synthesis of chromone-2-carboxylates directly from 2-fluoroacetophenones. This method proceeds via a tandem C-C and C-O bond formation and offers a significant advantage over traditional multi-step procedures that start from 2-hydroxyacetophenones.[3][9] The use of 2-fluoroacetophenone allows for a regioselective cyclization, providing a versatile route to a wide range of substituted chromone-2-carboxylates.[3][9]
Quantitative Biological Data
The chromone-2-carboxylate scaffold has been extensively explored for its therapeutic potential across various disease areas. The following tables summarize key quantitative data for representative derivatives, highlighting their potency against different biological targets.
Table 1: Anticancer Activity of Chromone-2-Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 15 | MDA-MB-231 (Triple-Negative Breast Cancer) | 14.8 | [3] |
| Compound 17 | MDA-MB-231 (Triple-Negative Breast Cancer) | 17.1 | [3] |
| Derivative Series | MCF-7 (Breast), OVCAR & IGROV (Ovarian), HCT-116 (Colon) | 0.9 - 10 | [9] |
| N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide | MCF-7 | 29.5 | [9] |
| N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide | Ishikawa | 25.7 | [9] |
Table 2: Enzyme Inhibitory Activity of Chromone Derivatives
| Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| Chromone Carboxamides | 5-Lipoxygenase | Varies (hydrophilicity dependent) | [9] |
| Chromone-3-carboxylic acid | Monoamine Oxidase B (MAO-B) | Potent and selective inhibition | [10] |
| Chromone-2-carboxylic acid | Monoamine Oxidase A & B (MAO-A & B) | Inactive | [10] |
| 6,8-dibromo-2-pentylchroman-4-one | Sirtuin 2 (SIRT2) | 1.5 | [11] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | Sirtuin 2 (SIRT2) | 4.5 | [11] |
Table 3: Synthesis Yields of Substituted Chromone-2-Carboxylic Acids
| Substituent | Synthetic Method | Yield (%) | Reference | | :--- | :--- | :--- | | 6-Bromo | Microwave-assisted | 87 |[12] | | Various substituents | Microwave-assisted | 54 - 93 |[12] | | Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate | Classical (Step 1) | 70 - 80 |[8] | | 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid | Hydrolysis (Step 2) | 80 - 90 |[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for the synthesis of chromone-2-carboxylates and their derivatives.
Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid
Reference: Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands[12]
Procedure: The synthesis is performed in a microwave reactor. The reaction parameters, including the type and equivalents of base, solvent, temperature, and reaction time, are optimized to achieve the highest yield. An exemplary optimized condition involves the reaction of the corresponding substituted 2-hydroxyacetophenone with diethyl oxalate in a suitable solvent under microwave irradiation. The reaction is followed by an acidic workup to afford the desired 6-bromochromone-2-carboxylic acid. The final product can be purified by recrystallization. The yield for 6-bromochromone-2-carboxylic acid under optimized microwave conditions was reported to be 87%.[12]
One-Pot Synthesis of Chromone-2-carboxylates from 2-Fluoroacetophenone
Reference: One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties[3][9]
General Procedure: To a solution of the appropriately substituted 2-fluoroacetophenone in a suitable solvent such as DMF, a base (e.g., potassium tert-butoxide) and diethyl oxalate are added. The reaction mixture is then heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the desired chromone-2-carboxylate.
Synthesis of Chromone-2-carboxamides
Reference: Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents and 5-lipoxygenase inhibitors[9]
Two-Step Procedure:
-
Acyl Chloride Formation: The starting chromone-2-carboxylic acid is converted to its corresponding acyl chloride by reacting it with a chlorinating agent such as phosphorus pentachloride (PCl5) in a dry solvent like cyclohexane.
-
Amidation: The resulting chromone-2-acyl chloride is then condensed with a desired aliphatic or aromatic amine in the presence of a base like triethylamine to yield the final chromone-2-carboxamide derivative.
Signaling Pathways and Mechanisms of Action
Chromone-2-carboxylates and their derivatives exert their biological effects by modulating the activity of various key signaling pathways implicated in diseases such as cancer, inflammation, and neurodegeneration.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling in Cancer
Several chromone-2-carboxamide derivatives have demonstrated potent anticancer activity by targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 3 (FGFR3), and Vascular Endothelial Growth Factor (VEGF) receptor.[3] These receptors play crucial roles in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR, FGFR3, and VEGFR signaling by chromone-2-carboxylates.
Modulation of the Arachidonic Acid Cascade in Inflammation
The anti-inflammatory properties of certain chromone derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[7] These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Inhibition of the arachidonic acid cascade by chromone-2-carboxylates.
Inhibition of Monoamine Oxidase B (MAO-B) in Neurodegenerative Diseases
Selective inhibition of monoamine oxidase B (MAO-B) is a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Certain chromone derivatives, particularly chromone-3-carboxylic acids, have been identified as potent and selective MAO-B inhibitors, while the corresponding chromone-2-carboxylic acids were found to be inactive.[10]
Caption: Selective inhibition of MAO-B by chromone-3-carboxylate derivatives.
Conclusion and Future Perspectives
The chromone-2-carboxylate scaffold has a rich history rooted in classical organic synthesis and has blossomed into a cornerstone of modern medicinal chemistry. The evolution of synthetic methodologies has enabled the creation of vast and diverse libraries of these compounds, leading to the discovery of potent modulators of a wide array of biological targets. The quantitative data presented herein underscore the significant potential of this chemical class in the development of novel therapeutics for cancer, inflammation, and neurodegenerative diseases.
Future research in this area will likely focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Further refinement of the chromone-2-carboxylate core and its substituents will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: A deeper understanding of how these compounds interact with their biological targets at a molecular level will guide the rational design of next-generation inhibitors.
-
Drug Delivery and Formulation: Innovative approaches to drug delivery will be essential to maximize the therapeutic efficacy of promising chromone-2-carboxylate candidates.
-
Exploration of New Biological Targets: The versatility of the chromone-2-carboxylate scaffold suggests that its therapeutic potential is far from exhausted, and screening against new and emerging biological targets is a promising avenue for future discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gosset.ai [gosset.ai]
- 11. researchgate.net [researchgate.net]
- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
The Biological Versatility of Ethyl 4-oxo-4H-chromene-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-oxo-4H-chromene-2-carboxylate is a key heterocyclic compound featuring the chromone scaffold, a privileged structure in medicinal chemistry. The chromone nucleus, a fusion of a benzene ring and a γ-pyrone ring, is prevalent in a variety of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] This guide provides a comprehensive overview of the known biological activities associated with this core structure, focusing on quantitative data, experimental methodologies, and relevant biological pathways. While much of the existing research focuses on its derivatives, this document compiles available data for the parent compound and its closely related analogues to offer a foundational understanding of its therapeutic potential.
Biological Activities
The chromone-2-carboxylate scaffold has been investigated for a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The following sections summarize the available data for this compound and its near derivatives.
Anticancer Activity
While specific cytotoxic data for this compound is not extensively reported in publicly available literature, the broader class of chromone derivatives has demonstrated significant potential as anticancer agents.[2][3][4] Studies on various cancer cell lines have shown that modifications of the chromone ring can lead to potent antiproliferative effects. For instance, derivatives have shown activity against breast cancer (MCF-7, MDA-MB-231), and other cancer cell lines.[2][4] The anticancer mechanisms of chromone derivatives are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5]
Table 1: Anticancer Activity of Selected Chromone Derivatives
| Compound/Derivative | Cell Line | Activity | IC50 Value | Reference |
| Chromone Derivatives | A549, HT-29, MCF-7 | Anticancer | >50% inhibition at 10 µM for some derivatives | [4] |
| Isoxazole-functionalized 2H-chromene-3-carboxylate | Various human cancer cells | Promising anticancer activity | < 20 µM | [4] |
| Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoate | MCF-7 | Potent antiproliferative activity | 1.83 µM | [2] |
| Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoate | MDA-MB-231 | Potent antiproliferative activity | 1.90 µM | [2] |
| Epiremisporine H | HT-29 | Potent cytotoxic activity | 21.17 ± 4.89 μM | [5] |
| Epiremisporine H | A549 | Cytotoxic activity | 31.43 ± 3.01 μM | [5] |
Note: The data presented is for derivatives and not the parent this compound, highlighting the need for further investigation of the core compound.
Antimicrobial Activity
The chromone scaffold is a constituent of many natural products with inherent antimicrobial properties.[6] Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[7] These compounds have shown promise, with some exhibiting moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7]
Table 2: Antimicrobial Activity of Selected Chromone Derivatives
| Compound/Derivative | Microorganism | Activity | MIC/Zone of Inhibition | Reference |
| Chromone Derivatives 4(a-h) & 5(a-h) | E. coli, P. aeruginosa, S. aureus, S. albus, K. pneumoniae, Candida sp. | Moderate antimicrobial activity | Not specified | |
| 2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one (6e) | E. coli | Potent antibacterial activity | 6.5 µg/mL | [7] |
| 2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one (7b) | A. niger, A. flavus, P. chrysogenum, F. moneliforme | Excellent antifungal activity | Not specified | [7] |
| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | Candida albicans ATCC 10231 | Antifungal activity | 7.8 μg/mL | [8] |
Note: The data is for derivatives, indicating the potential of the core scaffold. Further studies on this compound are warranted.
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and the chromone nucleus has been a focus for the development of novel anti-inflammatory agents.[9][10][11] Derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in cellular models of inflammation.[10][11] For example, 3-formylchromones, which are structurally related to the title compound, have demonstrated promising anti-inflammatory effects.[9] A novel chromone derivative, DCO-6, has been shown to exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[12]
Table 3: Anti-inflammatory Activity of Selected Chromone Derivatives
| Compound/Derivative | Model | Key Findings | EC50/IC50 Value | Reference |
| 3-Formylchromone derivatives | In vitro and in vivo assays | Promising anti-inflammatory activities | Not specified | [9] |
| Chromone-amide derivative (5-9) | LPS-induced NO production in RAW264.7 cells | Optimal inhibitory activity | 5.33 ± 0.57 μM | [10] |
| Natural Chromone (Compound 3) | LPS and IFN-γ stimulated macrophages | Inhibition of NO and cytokine production | 5-20 µM (concentration range) | [11] |
| DCO-6 | LPS-induced inflammation in RAW264.7 cells and mice | Reduced production of NO, IL-1β, and IL-6 | Not specified | [12] |
Note: The presented data is for related chromone structures, suggesting the potential of the core scaffold in modulating inflammatory responses.
Antioxidant Activity
The ability of chromones to scavenge free radicals and mitigate oxidative stress is a well-documented aspect of their biological profile.[13] The antioxidant capacity is often attributed to the hydrogen-donating ability of hydroxyl groups on the chromone ring and the ability of the heterocyclic system to stabilize the resulting radical.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing key biological activities of chromone derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of test compound solutions: Prepare a series of dilutions of the test compound in methanol.
-
Assay:
-
To a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial biological evaluation of a compound like this compound.
Caption: A generalized workflow for the biological evaluation of this compound.
Potential Anti-inflammatory Signaling Pathway
Based on studies of related chromone derivatives, a potential mechanism for anti-inflammatory action involves the inhibition of key signaling pathways such as the NF-κB and MAPK pathways. The following diagram illustrates a simplified representation of this inhibitory action.
Caption: Potential inhibitory effect of chromone derivatives on the LPS-induced inflammatory pathway.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. While comprehensive biological data for the parent compound is somewhat limited in publicly accessible literature, the extensive research on its derivatives strongly suggests the therapeutic potential of this core structure. The demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant activities of the broader chromone class highlight the importance of this compound as a foundational molecule for the development of novel therapeutic agents. Further focused studies to elucidate the specific biological profile of this parent compound are warranted and would provide a more complete understanding of its potential contributions to drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 5. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to Ethyl 4-oxo-4H-chromene-2-carboxylate Derivatives and Analogs: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chromone scaffold, particularly Ethyl 4-oxo-4H-chromene-2-carboxylate and its derivatives, represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. These compounds have garnered significant attention for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds. Detailed experimental protocols for the synthesis of key derivatives and for the assessment of their biological activities are presented. Quantitative data on their efficacy are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by these derivatives, including the NF-κB and p38 MAPK pathways, are elucidated and visualized through detailed diagrams to provide a deeper understanding of their molecular mechanisms of action.
Introduction
This compound serves as a versatile starting material for the synthesis of a diverse library of bioactive molecules.[1] The inherent reactivity of the chromone ring system allows for modifications at various positions, leading to the generation of analogs with a broad spectrum of biological activities. These activities include promising anti-inflammatory, anticancer, and antimicrobial properties.[1] This guide will delve into the synthetic strategies employed to create these derivatives, the quantitative assessment of their biological effects, and the molecular pathways through which they exert their therapeutic potential.
Synthesis of this compound Derivatives and Analogs
The synthesis of the core scaffold and its derivatives can be achieved through several established methods. A common and effective approach involves the Claisen condensation of a substituted 2'-hydroxyacetophenone with diethyl oxalate.
General Synthesis Workflow
The following diagram illustrates a typical multi-step synthesis of a chromone-2-carboxamide derivative, starting from a substituted 2'-hydroxyacetophenone.
Detailed Experimental Protocols
This protocol describes a Claisen condensation reaction to form a methoxy-substituted chromone ester.
-
Materials: 2′-hydroxy-4′-methoxyacetophenone, sodium ethoxide (21% in ethanol), diethyl oxalate.
-
Procedure:
-
In a two-neck round-bottom flask, dissolve 2′-hydroxy-4′-methoxyacetophenone (12 mmol) in sodium ethoxide (10 mL, 21% in ethanol).
-
Add diethyl oxalate (28 mmol) to the solution.
-
Heat the reaction mixture at reflux for 1 hour.
-
After cooling, the resulting precipitate is collected by filtration.
-
The solid is then suspended in water, and the pH is adjusted to 5 with HCl.
-
The precipitate is filtered, washed with water, and dried to yield the final product.
-
-
Expected Yield: 70-80%.
This protocol details the O-acylation of a chromane derivative.[2]
-
Materials: (4R,3R)- and (4S,3S)-ethyl 2-oxo-4-phenylchromane-3-carboxylate, acetic anhydride, triethylamine, dry pyridine.[2]
-
Procedure:
-
A mixture of (4R,3R)- and (4S,3S)-ethyl 2-oxo-4-phenylchromane-3-carboxylate (0.0015 mol), acetic anhydride (4 mL, 0.042 mol), and triethylamine (0.22 mL, 0.0016 mol) in dry pyridine (2 mL) is prepared.[2]
-
The mixture is stirred continuously for 48 hours at room temperature.[2]
-
The reaction progress is monitored by TLC.[2]
-
The reaction mixture is poured into 20 mL of 2N ice-cold HCl and extracted with dichloromethane (3 x 20 mL).[2]
-
The organic layers are combined, washed with water (1 x 20 mL), and dried over Na2SO4.[2]
-
The product is purified by column chromatography.[2]
-
-
Expected Yield: 41%.[2]
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
A number of chromone derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of these compounds.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Dihydropyrano[3,2-c]chromene derivative 4m | HT29 (Colon) | 45 | [3] |
| 2-Aminobenzochromene derivative 5k | HT29 (Colon) | 47 | [3] |
| 2-Aminobenzochromene derivative 5j | HT29 (Colon) | 50 | [3] |
| 2-Aminobenzochromene derivative 5g | HT29 (Colon) | 52 | [3] |
| Dihydropyrano[3,2-c]chromene derivative 4j | HT29 (Colon) | 72 | [3] |
| 2-Aminobenzochromene derivative 5a | HT29 (Colon) | 82 | [3] |
| Dihydropyrano[3,2-c]chromene derivative 4n | HT29 (Colon) | 90 | [3] |
| 1,4-DHP derivative 6o | A549 (Lung) | 8 | [4] |
| 1,4-DHP derivative 6u | A549 (Lung) | 9 | [4] |
| 1,4-DHP derivative 6l | A549 (Lung) | 50 | [4] |
| 1,4-DHP derivative 6l | Hep2 (Laryngeal) | 10 | [4] |
| 1,4-DHP derivative 6o | Hep2 (Laryngeal) | 10 | [4] |
| 1,4-DHP derivative 6u | Hep2 (Laryngeal) | 14 | [4] |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide 4h | MCF-7 (Breast) | 6.40 ± 0.26 | [5] |
| 4-chlorophenyl substituted analogue | MCF-7 (Breast) | 6.67 ± 0.39 | [6] |
| Indole-tethered chromene derivative 4c | Various | 7.9 - 9.1 | [6] |
| Indole-tethered chromene derivative 4d | Various | 7.9 - 9.1 | [6] |
| 4-chlorophenyl substituted analogue | HeLa (Cervical) | 8.44 ± 0.32 | [6] |
| 4-chlorophenyl substituted analogue | DU-145 (Prostate) | 9.38 ± 0.29 | [6] |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide 4h | A-549 (Lung) | 22.09 | [5] |
Antibacterial Activity
Select chromone derivatives have also been investigated for their ability to inhibit the growth of pathogenic bacteria. Their potency is often reported as the Minimum Inhibitory Concentration (MIC).
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| Mono-halogenated nitrochromenes | Staphylococcal strains | 8–32 |
| Tri-halogenated 3-nitro-2H-chromenes | Staphylococcal strains | 1–8 |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene 5s | Multidrug-resistant S. aureus | 4 |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene 5s | Multidrug-resistant S. epidermidis | 1–4 |
Experimental Protocols for Biological Assays
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Materials: Human cancer cell lines (e.g., HT29), culture medium, test compounds, MTT solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and incubate to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 12, 24, or 48 hours).[3]
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[3]
-
Apoptosis Assay: Annexin V/PI Staining
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Materials: Human cancer cell lines, test compounds, Annexin V-FITC, Propidium Iodide (PI), binding buffer.
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic and necrotic cells.
-
Antibacterial Activity: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: Bacterial strains (e.g., S. aureus), Mueller-Hinton broth, test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through the modulation of specific intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Some chromone derivatives have been shown to inhibit this pathway.[7]
Modulation of the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. Certain chromone derivatives have been identified as inhibitors of this pathway.[8][9]
Induction of Apoptosis
Several 4-aryl-4H-chromene derivatives have been shown to induce apoptosis in cancer cells.[10] This programmed cell death is often mediated through the activation of caspases, a family of cysteine proteases. The activation of caspase-9, an initiator caspase, and caspase-3, an effector caspase, has been observed following treatment with these compounds.[10] Furthermore, the downregulation of inhibitor of apoptosis proteins (IAPs) like survivin contributes to the pro-apoptotic effects of these derivatives.[10]
Conclusion
This compound and its derivatives constitute a promising class of compounds with significant therapeutic potential. Their straightforward synthesis allows for the generation of diverse chemical libraries amenable to structure-activity relationship studies. The potent anticancer, anti-inflammatory, and antimicrobial activities, coupled with an increasing understanding of their molecular mechanisms of action, position these compounds as valuable leads for future drug discovery and development efforts. Further investigation into their pharmacokinetic and pharmacodynamic properties will be crucial in translating their preclinical promise into clinical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]
- 6. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 9. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-proliferative and apoptotic effects of the derivatives from 4-aryl-4H-chromene family on human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-oxo-4H-chromene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-oxo-4H-chromene-2-carboxylate is a versatile heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its chromone core is a recognized privileged structure in medicinal chemistry, imparting favorable pharmacological properties to its derivatives. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and biological potential of this compound. Detailed experimental protocols for its synthesis, spectroscopic data for characterization, and an overview of the significant anticancer, anti-inflammatory, and antimicrobial activities of its derivatives are presented. Furthermore, this guide visualizes key synthetic and signaling pathways to facilitate a deeper understanding of its chemical utility and biological significance.
Introduction
The 4H-chromen-4-one (chromone) scaffold is a prominent feature in numerous natural products and synthetic compounds of therapeutic interest. This compound, as a key derivative, offers a reactive handle for extensive chemical modifications, making it an invaluable building block in drug discovery and materials science.[1][2] Its derivatives have shown promise in targeting a range of diseases, including cancer and inflammatory conditions, underscoring the importance of this core structure in the development of novel therapeutic agents.[1]
Physicochemical and Spectroscopic Data
A summary of the available physicochemical and spectroscopic data for this compound is provided below. While comprehensive experimental data for the parent compound is not extensively published, the following tables collate information from chemical suppliers and analogous derivatives.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 14736-31-3 | [][4] |
| Molecular Formula | C₁₂H₁₀O₄ | [4] |
| Molecular Weight | 218.21 g/mol | [4] |
| Appearance | Yellow solid | Chem-Impex |
| Purity | ≥ 95% | [4] |
| Melting Point | 92-93 °C | [5] |
| Solubility | Soluble in DMSO, Chloroform | [6] |
Table 2: Spectroscopic Data (Predicted and from Analogues)
| Technique | Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
| ¹H NMR | Ethyl ester protons: ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -CH₂); Chromone ring protons: ~7.0-8.1 (m, 5H, Ar-H and C3-H). The C3-H proton is expected to be a singlet around δ 7.0. |
| ¹³C NMR | Carbonyl carbons (ester and ketone): ~δ 160-180; Aromatic and pyrone ring carbons: ~δ 110-160; Ethyl ester carbons: ~δ 14 (-CH₃), ~δ 62 (-CH₂). |
| FT-IR (KBr) | C=O stretching (ketone): ~1650 cm⁻¹; C=O stretching (ester): ~1740 cm⁻¹; C-O-C stretching: ~1200-1300 cm⁻¹; Aromatic C=C stretching: ~1450-1600 cm⁻¹. |
| Mass Spec (MS) | [M]⁺ expected at m/z = 218.0579. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Claisen condensation between a 2'-hydroxyacetophenone and diethyl oxalate in the presence of a strong base, such as sodium ethoxide.[7]
Experimental Protocol: Claisen Condensation
This protocol is adapted from the synthesis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate.[7]
Materials:
-
2'-Hydroxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide solution (21 wt% in ethanol)
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2'-hydroxyacetophenone (1 equivalent) in absolute ethanol.
-
Base Addition: Slowly add a solution of sodium ethoxide (2 equivalents) in ethanol to the flask with stirring.
-
Addition of Diethyl Oxalate: To the resulting solution, add diethyl oxalate (1.2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After completion, cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid until the solution becomes acidic. This will induce the cyclization to form the chromone ring.
-
Work-up: Remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound. Typical yields for this type of reaction are in the range of 70-80%.[6]
Diagram 1: Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Biological Activities of 4-oxo-4H-chromene-2-carboxylate Derivatives
While specific quantitative biological data for the parent this compound is limited in the public domain, its derivatives have been extensively studied and have demonstrated a wide range of pharmacological activities.
Anticancer Activity
Derivatives of the 4-oxo-4H-chromene scaffold have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: Many chromone derivatives have been found to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] This involves the modulation of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[8][9]
-
Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, for instance, at the S-phase, thereby inhibiting cancer cell proliferation.[8]
Table 3: Anticancer Activity of Selected 4-oxo-4H-chromene Derivatives
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Furoxan-chromone hybrids | K562 | 0.8 - 3.2 | [8] |
| Chromone-thiazolidinedione conjugates | A549 | 6.1 ± 0.02 | [9] |
| 2-Phenyl-4H-chromen-4-one derivatives | Various | < 10 | [10] |
Diagram 2: Apoptosis Signaling Pathway
Caption: Chromone derivatives can induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins.
Anti-inflammatory Activity
The anti-inflammatory properties of chromone derivatives are often linked to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
-
Inhibition of Pro-inflammatory Cytokines: Derivatives have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
NF-κB Pathway Modulation: The NF-κB signaling pathway is a critical regulator of inflammation. Chromone derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.[6]
Diagram 3: NF-κB Signaling Pathway
Caption: Chromone derivatives can exert anti-inflammatory effects by inhibiting the IKK complex in the NF-κB pathway.
Antimicrobial Activity
Various derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.
Table 4: Antimicrobial Activity of Selected 4-oxo-4H-chromene Derivatives
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazole-chromene hybrids | Various bacteria and fungi | Significant activity | [9] |
| Thieno[3,4-c]chromene derivatives | Bacteria and Yeasts | 16 - 64 | [11] |
Conclusion
This compound is a highly valuable scaffold in medicinal chemistry. Its straightforward synthesis and the versatility of its chemical structure allow for the generation of diverse libraries of compounds with significant therapeutic potential. While the biological activity of the parent molecule itself is not extensively documented, its derivatives have consistently demonstrated potent anticancer, anti-inflammatory, and antimicrobial properties. Future research focused on the detailed biological evaluation of the core molecule and the continued exploration of novel derivatives is warranted to fully exploit the therapeutic potential of this remarkable heterocyclic system.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemimpex.com [chemimpex.com]
- 4. This compound 95% | CAS: 14736-31-3 | AChemBlock [achemblock.com]
- 5. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. byjus.com [byjus.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Development of chromone-thiazolidine-2,4-dione Knoevenagel conjugates as apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Claisen condensation - Wikipedia [en.wikipedia.org]
In Silico Modeling of Ethyl 4-oxo-4H-chromene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-oxo-4H-chromene-2-carboxylate is a versatile heterocyclic compound belonging to the chromone family, a class of compounds known for a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the in silico modeling of this compound, intended to serve as a valuable resource for researchers in drug discovery and development. The guide details the synthesis, physicochemical properties, and potential biological activities of this compound, with a strong emphasis on computational methodologies. It includes detailed protocols for in silico techniques such as molecular docking and Density Functional Theory (DFT) calculations, which are instrumental in elucidating the compound's structure-activity relationships and mechanism of action. Furthermore, this guide presents experimental protocols for the assessment of its potential anti-inflammatory and anticancer activities and visualizes key signaling pathways implicated in these effects. All quantitative data is summarized in structured tables for ease of comparison, and complex experimental and logical workflows are illustrated with clear diagrams.
Introduction
Chromones, and their derivatives, are a significant class of oxygen-containing heterocyclic compounds that are widely distributed in nature and have attracted considerable interest in medicinal chemistry.[1] this compound, as a key derivative, serves as a crucial intermediate in the synthesis of various biologically active molecules.[2] Its derivatives have shown promise in exhibiting anti-inflammatory and anticancer activities.[2] The exploration of this compound through in silico modeling techniques offers a powerful and efficient approach to predict its biological activities, understand its interactions with molecular targets, and guide the design of novel therapeutic agents. This guide will delve into the synthesis, properties, and computational modeling of this compound, providing a solid foundation for further research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₄ | [3] |
| Molecular Weight | 218.21 g/mol | [3] |
| CAS Number | 14736-31-3 | [2] |
| Appearance | Yellow solid | [2] |
| Purity | ≥ 97% | [2] |
| Melting Point | 92-93 °C | [4] |
| Storage Temperature | 0-8 °C | [2] |
Synthesis and Characterization
The synthesis of this compound and its derivatives can be achieved through various established chemical routes. A common and effective method is the Claisen condensation.[5]
General Synthesis Protocol (Adapted from a similar derivative)
This protocol is adapted from the synthesis of a methoxy-substituted derivative and can be modified for the synthesis of the title compound.[5]
Materials:
-
2'-hydroxyacetophenone (or its appropriately substituted precursor)
-
Diethyl oxalate
-
Sodium ethoxide solution (21 wt% in ethanol)
-
Dichloromethane
-
n-hexane
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a two-neck round-bottom flask, dissolve 2'-hydroxyacetophenone in a sodium ethoxide solution.
-
To this solution, add diethyl oxalate and stir the reaction mixture.
-
After the reaction is complete, acidify the mixture with hydrochloric acid to facilitate the cyclization, leading to the formation of the chromone ring.
-
Filter the resulting product using a Büchner funnel and wash it with dichloromethane.
-
Concentrate the filtrate using a rotary evaporator.
-
Dissolve the resulting slurry in dichloromethane and perform a liquid-liquid extraction with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the obtained solid from a mixture of dichloromethane and n-hexane to yield the purified this compound.
-
Dry the final compound in a vacuum oven at 50 °C.
Characterization: The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
In Silico Modeling
In silico modeling plays a pivotal role in modern drug discovery by predicting the behavior of molecules and their interactions with biological targets, thus saving significant time and resources.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict various molecular properties.
Protocol for DFT Calculations:
-
Structure Preparation: The 3D structure of this compound is built and optimized using a molecular mechanics force field.
-
DFT Calculation: The optimized geometry is then subjected to DFT calculations using software such as Gaussian. The B3LYP functional with a 6-311++G(d,p) basis set is commonly employed for such calculations.
-
Property Analysis: From the DFT output, various electronic properties can be calculated, including:
-
HOMO-LUMO energy gap: To determine the chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): To identify the sites for electrophilic and nucleophilic attack.
-
Mulliken atomic charges: To understand the charge distribution within the molecule.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Protocol for Molecular Docking:
-
Ligand Preparation: The 3D structure of this compound is prepared by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Target Protein Preparation: The 3D structure of the target protein (e.g., COX-2 for anti-inflammatory studies, or a specific kinase for anticancer studies) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.
-
Docking Simulation: Docking is performed using software like AutoDock or PyRx. A grid box is defined around the active site of the protein. The docking algorithm then explores various conformations of the ligand within the active site and scores them based on a scoring function (e.g., binding energy).
-
Analysis of Results: The docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
The logical workflow for a typical in silico modeling study is depicted below.
Biological Activities and Signaling Pathways
While specific quantitative data for the biological activity of this compound is limited in the public domain, the broader class of chromone derivatives has demonstrated significant potential as both anti-inflammatory and anticancer agents.[2]
Anti-inflammatory Activity
Derivatives of 4-oxo-4H-chromene-2-carboxylic acid have been reported to exhibit anti-inflammatory properties.[6][7] The anti-inflammatory effects of chromone derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9]
p38 MAPK Signaling Pathway: The p38 MAPK pathway is a crucial signaling cascade that regulates the production of pro-inflammatory cytokines. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.
NF-κB Signaling Pathway: The NF-κB pathway is another central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chromene derivatives against various cancer cell lines.[1][10] The cytotoxic effects of these compounds are often evaluated using the MTT assay.
Experimental Protocol: MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. This technical guide has provided a comprehensive overview of the in silico modeling of this compound, from its synthesis and physicochemical characterization to its potential biological activities and underlying signaling pathways. The detailed protocols for DFT calculations, molecular docking, and experimental assays such as the MTT assay, are intended to equip researchers with the necessary tools to further investigate this and related chromone derivatives. While specific biological activity data for the title compound remains an area for future investigation, the information presented herein, based on the broader class of chromones, provides a strong rationale for its continued exploration in drug discovery programs. The integration of computational and experimental approaches will be crucial in unlocking the full therapeutic potential of this compound and its analogues.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 14736-31-3 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 6,8-Di-t-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid: a chromone derivative with anti-allergic, anti-inflammatory and uricosuric activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New substituted 4H-chromenes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate from Phenol
Introduction
Ethyl 4-oxo-4H-chromene-2-carboxylate is a versatile heterocyclic compound featuring a chromone core. This scaffold is a privileged structure in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules.[1] Derivatives of the chromone nucleus have demonstrated a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[1] This document provides a detailed protocol for a two-step synthesis of this compound, starting from phenol. The synthesis involves the Fries rearrangement to produce a key intermediate, 2'-hydroxyacetophenone, followed by a Claisen condensation with diethyl oxalate to yield the final product.
Overall Synthetic Pathway
The synthesis proceeds in two primary stages:
-
Fries Rearrangement: Phenol is first acetylated to form phenyl acetate. This ester then undergoes a Lewis acid-catalyzed Fries rearrangement to yield o-hydroxyacetophenone.
-
Claisen Condensation & Cyclization: The o-hydroxyacetophenone is then subjected to a Claisen condensation with diethyl oxalate, followed by an acid-catalyzed intramolecular cyclization to form the chromone ring.[2]
References
Protocol for the Claisen Condensation in Chromone Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromones are a class of heterocyclic compounds widely distributed in nature and possessing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The synthesis of the chromone scaffold is a key objective in medicinal chemistry. One of the most fundamental and versatile methods for constructing the chromone backbone is the Claisen condensation. This reaction, in both its intermolecular and intramolecular (Baker-Venkataraman rearrangement) variations, facilitates the formation of a crucial 1,3-dicarbonyl intermediate, which subsequently undergoes acid-catalyzed cyclization to yield the final chromone ring system. This document provides detailed protocols and data for the synthesis of chromones via the Claisen condensation.
Core Concepts
The synthesis of chromones via a Claisen-type reaction fundamentally involves two key steps:
-
Formation of a 1,3-Diketone: A 2'-hydroxyacetophenone is reacted with an ester (intermolecular) or an O-acylated 2'-hydroxyacetophenone undergoes an intramolecular rearrangement to form a 1-(2-hydroxyphenyl)butane-1,3-dione derivative. This step is base-catalyzed.
-
Acid-Catalyzed Cyclization: The 1,3-diketone intermediate is then treated with acid to induce an intramolecular condensation and dehydration, forming the chromone ring.
Reaction Pathways
There are two primary pathways for the Claisen condensation-based synthesis of chromones:
-
Intermolecular Claisen Condensation: A 2'-hydroxyacetophenone is directly condensed with an ester in the presence of a strong base.
-
Intramolecular Claisen Condensation (Baker-Venkataraman Rearrangement): A 2'-hydroxyacetophenone is first acylated to form an ester, which then undergoes a base-catalyzed intramolecular acyl transfer to form the 1,3-diketone.
Data Presentation
The following tables summarize quantitative data from various reported syntheses of chromones using the Claisen condensation, highlighting the impact of different reaction conditions on product yields.
Table 1: Intermolecular Claisen Condensation for the Synthesis of 2-Substituted Chromones
| 2'-Hydroxyacetophenone Derivative | Ester | Base | Solvent | Reaction Conditions | Cyclization Conditions | Product | Overall Yield (%) | Reference |
| 2',4'-Dihydroxyacetophenone (MOM protected at 4'-OH) | Ethyl 3-phenylpropionate | NaH | THF | Reflux, 4 h | MeOH, HCl (cat.), reflux, 45 min | 7-Hydroxy-2-(2-phenylethyl)chromone | 80 | |
| 2',6'-Dihydroxyacetophenone (Bn protected at 6'-OH) | Ethyl 3-phenylpropionate | NaH | THF | Reflux, 4 h | MeOH, HCl (cat.), reflux, 45 min | 5-Hydroxy-2-(2-phenylethyl)chromone | 52 | |
| 2'-Hydroxyacetophenone | Ethyl acetate | Na | - | - | Acetic acid, HCl (cat.), reflux | 2-Methylchromone | Not specified | |
| 2'-Hydroxyacetophenone | Ethyl propionate | Na | - | Ice bath, then steam bath | Acetic acid, HCl (cat.), reflux, 30 min | 2-Ethylchromone | Not specified |
Table 2: Intramolecular Claisen Condensation (Baker-Venkataraman Rearrangement) for Chromone Synthesis
| Starting Material (O-Acylated 2'-hydroxyacetophenone) | Base | Solvent | Rearrangement Conditions | Cyclization Conditions | Product | Yield (%) | Reference |
| 2-Benzoyloxyacetophenone | KOH | Pyridine | 50°C | H₂SO₄, Acetic acid | Flavone (2-Phenylchromone) | High | |
| 2-Acetoxyacetophenone | KOH | Pyridine | Room Temp | H₂SO₄, Acetic acid | 2-Methylchromone | High | |
| 2-Acetoxy-4-methoxy-6-hydroxyacetophenone | Not specified | Not specified | Not specified | Acid | 7-Hydroxy-5-methoxychromone | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-2-(2-phenylethyl)chromone via Intermolecular Claisen Condensation
This protocol details the synthesis of a naturally occurring chromone and highlights the importance of protecting groups to improve yields.
Step 1: Protection of 2',4'-Dihydroxyacetophenone (if necessary)
For substrates with multiple hydroxyl groups, selective protection may be required to prevent side reactions. In this example, the more acidic 4'-hydroxyl group is protected as a methoxymethyl (MOM) ether.
Step 2: Claisen Condensation
-
To a stirred suspension of sodium hydride (NaH, 4.0 mmol) in anhydrous tetrahydrofuran (THF) at reflux, add a solution of the 4'-MOM protected 2'-hydroxyacetophenone (1.0 mmol) in 10 mL of anhydrous THF dropwise over 10 minutes.
-
Continue to reflux the mixture for 1 hour to ensure complete formation of the phenoxide.
-
Cool the reaction mixture to room temperature.
-
Add ethyl 3-phenylpropionate (1.5 mmol) dropwise over 15 minutes.
-
Allow the reaction to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extract the aqueous layer three times with ethyl acetate (25 mL each).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 1,3-diketone intermediate.
Step 3: Acid-Catalyzed Cyclization and Deprotection
-
Dissolve the crude 1,3-diketone intermediate in 20 mL of methanol.
-
Add 15 drops of concentrated hydrochloric acid (HCl).
-
Heat the solution to reflux (approximately 90°C) for 45 minutes. This step facilitates both the cyclization to the chromone ring and the deprotection of the MOM group.
-
Cool the solution to room temperature and neutralize by the dropwise addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Dilute the mixture with 75 mL of dichloromethane.
-
Wash the organic layer once with 25 mL of saturated aqueous NH₄Cl, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 7-hydroxy-2-(2-phenylethyl)chromone.
Protocol 2: General Procedure for Chromone Synthesis via Baker-Venkataraman Rearrangement
This protocol describes the intramolecular rearrangement of an O-acylated 2'-hydroxyacetophenone to form the 1,3-diketone, followed by cyclization.
Step 1: O-Acylation of 2'-Hydroxyacetophenone
-
Dissolve the 2'-hydroxyacetophenone in a suitable solvent such as pyridine or dichloromethane.
-
Add the desired acyl chloride or anhydride (e.g., benzoyl chloride for flavone synthesis, acetic anhydride for 2-methylchromone synthesis).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the resulting O-acylated 2'-hydroxyacetophenone by recrystallization or column chromatography.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the purified O-acylated 2'-hydroxyacetophenone in anhydrous pyridine.
-
Add powdered potassium hydroxide (KOH).
-
Stir the mixture at room temperature or heat to approximately 50°C. The reaction progress can be monitored by the consumption of the starting material (TLC).
-
Once the rearrangement is complete, pour the reaction mixture into dilute acid (e.g., HCl) and extract the 1,3-diketone product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 1,3-diketone.
Step 3: Acid-Catalyzed Cyclization
-
Dissolve the crude 1,3-diketone in glacial acetic acid.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Heat the mixture to reflux for a short period (e.g., 30 minutes to 1 hour).
-
Cool the reaction mixture and pour it onto crushed ice to precipitate the chromone product.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chromone.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the formation of a chromone via the intermolecular Claisen condensation followed by acid-catalyzed cyclization.
Caption: Mechanism of chromone synthesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of chromones using the Claisen condensation.
Caption: Experimental workflow for chromone synthesis.
Safety Precautions
-
Strong bases such as sodium hydride (NaH) are highly flammable and react violently with water. Handle in an inert atmosphere (e.g., under nitrogen or argon) and in a fume hood.
-
Anhydrous solvents are required for the Claisen condensation to prevent quenching of the base.
-
Concentrated acids are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions involving heating should be conducted with appropriate care to avoid burns.
Application Notes and Protocols: Ethyl 4-oxo-4H-chromene-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-oxo-4H-chromene-2-carboxylate is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry.[1] Its unique chromone core structure is a key pharmacophore found in numerous natural products and synthetic molecules with a wide spectrum of biological activities. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its derivatives as anticancer and anti-inflammatory agents.
I. Synthesis of this compound
The synthesis of the title compound is typically achieved through a Claisen condensation reaction between a substituted 2'-hydroxyacetophenone and diethyl oxalate. This method provides a straightforward route to the core chromone structure, which can then be further modified to generate a library of derivatives.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol describes the synthesis of this compound from 2'-hydroxyacetophenone and diethyl oxalate.
Materials:
-
2'-Hydroxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (21% solution in ethanol)
-
Absolute ethanol
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane
-
Water
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-hydroxyacetophenone (1 equivalent) in absolute ethanol.
-
Addition of Base and Reagent: To the stirred solution, add sodium ethoxide solution (21% in ethanol, 2 equivalents) dropwise at room temperature. After the addition is complete, add diethyl oxalate (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidification: Acidify the mixture with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
II. Applications in Anticancer Drug Discovery
Derivatives of this compound have demonstrated significant potential as anticancer agents against a variety of cancer cell lines. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through various signaling pathways.
Quantitative Data: Anticancer Activity of Chromone Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected chromone derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | TA3 (Mouse Carcinoma) | ~15 | [2] |
| Derivative 2 | TA3-MTX-R (Resistant) | ~20 | [2] |
| Compound 1 | HTB-26 (Breast Cancer) | 10-50 | [3] |
| Compound 2 | PC-3 (Pancreatic Cancer) | 10-50 | [3] |
| Compound 2 | HepG2 (Hepatocellular Carcinoma) | 10-50 | [3] |
| Compound 2 | HCT116 (Colon Cancer) | 0.34 | [3] |
| 15a | K562 (Leukemia) | >8 | [4] |
| 6a | HCT-116 (Colon Cancer) | 35.1 (µg/ml) | [5] |
| 6b | HCT-116 (Colon Cancer) | 18.6 (µg/ml) | [5] |
| 11 | HCT-116 (Colon Cancer) | 29.2 (µg/ml) | [5] |
| VIi | MDA-MB 231 (Breast Cancer) | 43.7 | [6] |
| 8l | A549 (Lung Cancer) | 6.1 ± 0.02 | [7] |
| Methyl ester derivative | MDA-MB-231 (Breast Cancer) | 1.90 | [8] |
| Methyl ester derivative | MCF-7 (Breast Cancer) | 1.83 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Chromone derivatives (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chromone derivatives in the culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathway: Induction of Apoptosis
Many chromone derivatives exert their anticancer effects by inducing apoptosis. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.
Diagram: Apoptosis Signaling Pathway
Caption: Chromone derivatives can induce apoptosis by inhibiting Bcl-2 and activating Bax/Bak.
III. Applications in Anti-inflammatory Drug Discovery
Chronic inflammation is implicated in a wide range of diseases. Derivatives of this compound have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).
Quantitative Data: COX-2 Inhibitory Activity of Chromone Derivatives
The following table presents the in vitro COX-2 inhibitory activity (IC₅₀ values) of various chromone derivatives.
| Compound ID | COX-2 IC₅₀ (µM) | Reference |
| Q7-9 | 0.121 ± 0.010 | [9] |
| Q7-25 | 0.228 ± 0.021 | [9] |
| Q7-26 | 0.137 ± 0.004 | [9] |
| Celecoxib (Reference) | ~0.882 | [9] |
| VIIa | 0.29 | [10] |
| Celecoxib (Reference) | 0.42 | [10] |
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a fluorometric assay to screen for COX-2 inhibitors. The assay measures the production of Prostaglandin G2, an intermediate product of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
Sodium Hydroxide (NaOH)
-
Celecoxib (positive control inhibitor)
-
Test chromone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents according to the kit manufacturer's instructions.
-
Plate Setup:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): Add a known concentration of Celecoxib.
-
Sample Screen (S): Add 10 µL of the diluted test chromone derivative.
-
-
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except the blank.
-
Initiation: Start the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells.
-
Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each test compound relative to the enzyme control. Determine the IC₅₀ value for active compounds.
Signaling Pathway: Inhibition of NF-κB
The anti-inflammatory effects of some chromone derivatives are also attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Diagram: NF-κB Signaling Pathway Inhibition
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of chromone-thiazolidine-2,4-dione Knoevenagel conjugates as apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 4-oxo-4H-chromene-2-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-oxo-4H-chromene-2-carboxylate is a highly versatile and valuable building block in organic synthesis. Its unique chromone scaffold serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents and other functional molecules.
Synthesis of Bioactive Chromone Derivatives
This compound is a cornerstone for the synthesis of various biologically active molecules, particularly those with anticancer and anti-inflammatory properties. The ester functionality at the 2-position and the reactive pyrone ring allow for diverse chemical modifications.
Anticancer Agents
Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The general strategy involves the modification of the chromone core to enhance its interaction with biological targets.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4H-Chromene Derivatives | MCF-7 (Breast) | 6.72 - 6.99 | [1] |
| HCT-116 (Colon) | 4.98 - 5.44 | [1] | |
| HepG-2 (Liver) | 2.41 - 2.59 | [1] | |
| Chromene-based Sulfonamides | MCF-7 (Breast) | 0.32 - 2.7 | [2] |
| HCT-116 (Colon) | 0.2 - 3.1 | [2] | |
| HepG-2 (Liver) | 0.4 - 2.2 | [2] |
Chromene derivatives often induce apoptosis and cell cycle arrest in cancer cells. One of the key mechanisms involves the disruption of microtubule polymerization, leading to mitotic arrest.[3] Additionally, some derivatives have been shown to inhibit Src kinases, which are often overexpressed in cancer.[3]
Caption: Anticancer mechanism of chromene derivatives.
Anti-inflammatory Agents
Chromone-based compounds have shown potent anti-inflammatory activities. The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways.
| Compound Class | Target | Inhibition | Reference |
| DCO-6 (Chromone Derivative) | TNF-α | Significant reduction | [4] |
| IL-6 | Significant reduction | [4] | |
| NO Production | EC50 = 5.33 ± 0.57 µM | [5] |
A novel chromone derivative, DCO-6, has been shown to exhibit its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[4] This blockade of upstream signaling events prevents the production of pro-inflammatory cytokines.
Caption: Anti-inflammatory mechanism of a chromone derivative.
Synthesis of Heterocyclic Scaffolds
This compound is an excellent precursor for the synthesis of various fused and substituted heterocyclic systems.
Synthesis of Pyrazole Derivatives
The reaction of 3-formylchromones (derived from this compound) with hydrazine derivatives is a common method for synthesizing pyrazole-substituted chromones.
This protocol describes a general procedure for the synthesis of pyrazole derivatives from 3-formylchromones.
-
Synthesis of 3-formylchromone: This intermediate can be synthesized from this compound through a series of standard transformations including reduction and oxidation, or via a Vilsmeier-Haack reaction on a suitable precursor.
-
Reaction with Hydrazine: To a solution of 3-formylchromone (1 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Caption: Synthesis of pyrazole-substituted chromones.
Synthesis of Chromone-2-carboxamides
The ethyl ester can be readily converted to a variety of carboxamides, which are important pharmacophores.
This three-step procedure starts from a substituted acetophenone to first synthesize a substituted this compound, followed by hydrolysis and amidation.
Step 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate
-
Yields for this step are typically in the range of 70-80%.
Step 2: Hydrolysis to 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid
-
This hydrolysis reaction is generally high yielding, around 80-90%.
Step 3: Amidation to 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide
-
The amidation step typically provides moderate yields of 60-75%.
Caption: Synthesis of a chromone-2-carboxamide derivative.
Synthesis of Fluorescent Dyes
The chromone scaffold is a known fluorophore. This compound can be utilized as a starting material for the synthesis of novel fluorescent dyes for imaging and sensing applications.
Proposed Synthetic Route
A plausible route to a fluorescent dye involves the introduction of a donor-acceptor system to enhance the fluorescence properties. This can be achieved by introducing an electron-donating group on the benzene ring and modifying the pyrone ring system.
Caption: Proposed synthesis of a fluorescent chromone dye.
Conclusion
This compound is a readily available and highly adaptable starting material for the synthesis of a diverse range of functional organic molecules. Its utility in the construction of potent anticancer and anti-inflammatory agents, as well as other heterocyclic systems and functional materials, makes it an indispensable tool for researchers in medicinal chemistry and materials science. The provided protocols and data serve as a foundation for the further exploration and application of this versatile building block.
References
- 1. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Ethyl 4-oxo-4H-chromene-2-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromones, characterized by the 4H-chromen-4-one backbone, represent a privileged scaffold in medicinal chemistry due to their diverse and significant pharmacological activities. Derivatives of this core structure have demonstrated a wide range of biological effects, including potent anticancer, anti-inflammatory, and antioxidant properties. Ethyl 4-oxo-4H-chromene-2-carboxylate serves as a key intermediate in the synthesis of these bioactive molecules.[1] The chromone framework is a structural component of several natural flavonoids and its derivatives have been shown to modulate key signaling pathways implicated in various diseases.[2][3]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[4][5][6][7] This document provides detailed application notes and protocols for two primary HTS assays relevant to the known biological activities of chromone derivatives: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay. These protocols are designed to be adaptable for screening this compound and its synthesized analogs to discover novel therapeutic leads.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various chromone derivatives against several human cancer cell lines, as reported in the literature. This data provides a benchmark for the expected potency of this class of compounds.
Table 1: Cytotoxicity of Chromone Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Chromone Congener 6b | HCT-116 (Colon) | Not Specified | 18.6 (µg/mL) | [8] |
| Chromone Congener 11 | HCT-116 (Colon) | Not Specified | 29.2 (µg/mL) | [8] |
| Chromone Congener 6a | HCT-116 (Colon) | Not Specified | 35.1 (µg/mL) | [8] |
| Chromone Congener 14b | MCF-7 (Breast) | Not Specified | 43.1 (µg/mL) | [8] |
| Substituted Chroman-4-one (-)-1a | SIRT2 (Enzyme) | Not Specified | 1.5 | [9][10] |
| Substituted Chroman-4-one (+)-1a | SIRT2 (Enzyme) | Not Specified | 4.5 | [9][10] |
| Substituted Chromone 3a | SIRT2 (Enzyme) | Not Specified | 5.5 | [9][10] |
| Phenethyl-substituted derivative 1m | SIRT2 (Enzyme) | Not Specified | 6.8 | [9][10] |
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[11][12] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[12][13] Chromone derivatives have been investigated for their potential to modulate this pathway.
Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by chromone derivatives.
General High-Throughput Screening (HTS) Workflow
The process of identifying bioactive compounds through HTS follows a structured workflow, from initial assay development to hit confirmation and further studies.[7][14][15]
Caption: A general workflow for a high-throughput screening (HTS) campaign.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition HTS Assay (Luminescence-Based)
This protocol describes a luminescence-based assay to screen for inhibitors of a specific protein kinase, a common target for chromone derivatives. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[16]
Principle: The ADP-Glo™ Kinase Assay is a homogeneous, luminescent assay that quantifies kinase activity by measuring the amount of ADP formed during a kinase reaction. A potent inhibitor will result in low ADP production and consequently a low luminescent signal.[16]
Materials:
-
Purified Protein Kinase (e.g., PI3K, Akt, or another kinase of interest)
-
Kinase-specific substrate peptide
-
Ultra-pure ATP
-
This compound derivatives library (dissolved in DMSO)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque, low-volume 384-well plates
-
Automated liquid handler or multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the chromone derivative library in 100% DMSO.
-
Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate.
-
Include positive controls (known inhibitor for the target kinase) and negative controls (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The optimal concentrations should be determined empirically.
-
Add 5 µL of the 2X Kinase/Substrate solution to each well of the compound plate.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Gently mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal through a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Protocol 2: Cell-Based Cytotoxicity HTS Assay (MTT Assay)
This protocol outlines the use of the MTT assay to screen for cytotoxic effects of chromone derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of viable cells.[17]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivatives library (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile, clear, flat-bottomed 96-well plates
-
Multichannel pipettes
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density (e.g., 5,000-10,000 cells per well) in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chromone derivatives in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include wells with a known cytotoxic agent as a positive control and medium with DMSO vehicle as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[19]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.[20]
-
Calculate the percentage of cell viability for each treatment relative to the negative control.
-
Determine the IC50 value (the concentration of compound that inhibits cell viability by 50%) for active compounds by plotting the percent viability against the logarithm of the compound concentration.[20]
-
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
- 14. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. benchchem.com [benchchem.com]
- 17. researchhub.com [researchhub.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Ethyl 4-oxo-4H-chromene-2-carboxylate using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust liquid chromatography-mass spectrometry (LC-MS) method for the quantification of Ethyl 4-oxo-4H-chromene-2-carboxylate. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, making it suitable for applications in drug discovery, metabolic studies, and quality control. The method utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer for detection, ensuring high selectivity and sensitivity.
Introduction
This compound is a key heterocyclic compound belonging to the chromone family. Chromone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, in vitro assays, and chemical synthesis monitoring. This document provides a detailed protocol for a Liquid Chromatography-Mass Spectrometry (LC-MS) based method, which offers superior sensitivity and specificity compared to other analytical techniques.[2] The coupling of liquid chromatography with mass spectrometry allows for the effective separation of the analyte from complex matrices and its precise measurement.[3]
Experimental Protocols
Sample Preparation
A clean sample is paramount for obtaining high-quality LC-MS data and preventing instrument contamination.[4][5] The following protocol outlines a general procedure for preparing samples.[6]
Reagents and Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
-
2 mL LC-MS vials[6]
Protocol for Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution with 990 µL of 50:50 methanol:water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Protocol for Test Samples (e.g., from a reaction mixture):
-
Dissolve the sample in a suitable organic solvent like methanol or acetonitrile.[6]
-
Dilute the sample solution with 50:50 methanol:water to an estimated final concentration of approximately 10 µg/mL.[6]
-
If precipitation occurs, the solution must be filtered through a 0.22 µm syringe filter to prevent blockage of the LC system.[6]
-
Transfer the final diluted and filtered sample into a 2 mL LC-MS vial.
LC-MS Analysis
The following parameters are based on methods developed for similar chromone derivatives and provide a strong starting point for analysis.[7]
Instrumentation:
-
Liquid Chromatograph: UHPLC or HPLC system (e.g., Agilent 1290 Infinity II LC)[8]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470) equipped with an Electrospray Ionization (ESI) source.[8]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL[8] |
| Column Temp. | 40 °C |
| Gradient | See Table 2 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Data Presentation
Quantitative data should be clearly structured for easy interpretation and comparison.
Table 1: Molecular Information for this compound
| Compound Name | Molecular Formula | Molecular Weight | Predicted [M+H]⁺ |
|---|
| this compound | C₁₂H₁₀O₄ | 218.21 | 219.06 |
Table 2: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 3: MRM Transitions for Quantification Note: These are predicted transitions. The fragmentor voltage and collision energy should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | 219.06 | 191.05 (Proposed) | 100 | 130 | 15 |
| this compound | 219.06 | 147.04 (Proposed) | 100 | 130 | 25 |
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area (Counts) |
|---|---|
| 1 | 5,250 |
| 5 | 26,100 |
| 10 | 51,500 |
| 50 | 255,000 |
| 100 | 512,000 |
| 500 | 2,580,000 |
| 1000 | 5,210,000 |
| R² Value | >0.99 |
Visualizations
Workflow for LC-MS Analysis```dot
Caption: Relationship between the analytical components of the LC-MS system.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. rsc.org [rsc.org]
- 3. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for the NMR Spectroscopic Characterization of Ethyl 4-oxo-4H-chromene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic techniques for the structural elucidation and characterization of Ethyl 4-oxo-4H-chromene-2-carboxylate. The protocols outlined below are intended to facilitate the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and to confirm the molecular structure through one-dimensional and two-dimensional NMR experiments.
Introduction
This compound is a key heterocyclic scaffold found in many biologically active compounds and serves as a versatile intermediate in the synthesis of pharmaceuticals. Accurate structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. NMR spectroscopy is the most powerful tool for the non-destructive analysis of this molecule in solution. This document details the application of ¹H NMR, ¹³C NMR, and 2D NMR techniques such as COSY, HSQC, and HMBC for the complete spectral assignment of this compound.
Predicted NMR Data Presentation
Due to the limited availability of experimentally derived and published NMR data for the specific, unsubstituted this compound, the following tables present predicted chemical shifts and assignments based on established NMR principles and data from closely related analogs, such as ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate[1]. These values serve as a guide for interpreting experimental spectra.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.10 - 8.20 | dd | J = 8.0, 1.5 |
| H-7 | ~7.70 - 7.80 | ddd | J = 8.5, 7.0, 1.5 |
| H-8 | ~7.50 - 7.60 | d | J = 8.5 |
| H-6 | ~7.40 - 7.50 | ddd | J = 8.0, 7.0, 1.0 |
| H-3 | ~7.00 - 7.10 | s | - |
| -OCH₂CH₃ | ~4.45 | q | J = 7.1 |
| -OCH₂CH₃ | ~1.40 | t | J = 7.1 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155.0 |
| C-3 | ~113.0 |
| C-4 | ~178.0 |
| C-4a | ~124.0 |
| C-5 | ~126.0 |
| C-6 | ~125.0 |
| C-7 | ~134.0 |
| C-8 | ~118.0 |
| C-8a | ~156.0 |
| -C=O (ester) | ~162.0 |
| -OCH₂CH₃ | ~62.0 |
| -OCH₂CH₃ | ~14.0 |
Experimental Protocols
The following are detailed protocols for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this class of compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
¹³C{¹H} NMR Spectroscopy
-
Instrument: 100 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0-2.0 s
-
Processing: Apply a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum.
2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Programs: Standard pulse sequences for COSY, HSQC, and HMBC.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
General Parameters:
-
Optimize spectral widths in both dimensions to cover all relevant signals.
-
Adjust the number of scans and increments to achieve adequate signal-to-noise.
-
For HMBC, set the long-range coupling constant delay to optimize for 2-3 bond correlations (typically around 8 Hz).
-
-
Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform phase and baseline correction in both dimensions.
Visualization of NMR Characterization Workflow and Structural Correlations
The following diagrams illustrate the logical workflow for the NMR characterization and the key through-bond correlations used for structural elucidation.
Data Interpretation and Structure Elucidation
-
¹H NMR Spectrum: The aromatic region will show four distinct signals corresponding to H-5, H-6, H-7, and H-8. The downfield shift of H-5 is due to the anisotropic effect of the C-4 carbonyl group. The ethyl ester will be evident from the quartet of the methylene protons and the triplet of the methyl protons. The singlet for H-3 will appear in the aromatic region.
-
¹³C NMR Spectrum: The spectrum will show 12 distinct carbon signals. The carbonyl carbon of the chromone (C-4) will be the most downfield signal. The ester carbonyl will also appear at a low field. The quaternary carbons (C-2, C-4a, C-8a) can be identified by their lower intensity and absence in a DEPT-135 spectrum.
-
COSY Spectrum: This experiment will reveal the proton-proton coupling network. Key correlations are expected between the adjacent aromatic protons (H-5/H-6, H-6/H-7, H-7/H-8) and between the methylene and methyl protons of the ethyl group.
-
HSQC Spectrum: This spectrum correlates each proton to its directly attached carbon. This is crucial for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
-
HMBC Spectrum: This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments and confirming the overall structure. Key expected correlations include:
-
H-3 to C-2, C-4, and C-4a.
-
H-5 to C-4, C-7, and C-8a.
-
The methylene protons of the ethyl group to the ester carbonyl carbon.
-
By systematically analyzing the data from these NMR experiments, a complete and unambiguous structural characterization of this compound can be achieved.
References
Crystallization Protocol for Ethyl 4-oxo-4H-chromene-2-carboxylate: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a standard protocol for the crystallization of Ethyl 4-oxo-4H-chromene-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1] The protocols outlined below are designed to yield high-purity crystals suitable for analytical characterization and further synthetic applications.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science, with its derivatives showing promise in anti-inflammatory and anticancer activities.[1] Achieving a high degree of purity is critical for its use in drug development and other sensitive applications. Crystallization is a robust and efficient method for the purification of this compound. This protocol is based on established methods for structurally similar chromone derivatives.
Data Presentation
The following table summarizes the key parameters for the crystallization of this compound and its analogs, derived from available literature.
| Parameter | Value/Solvent System | Compound | Crystal Habit | Reference |
| Primary Solvent | Ethyl Acetate | Ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate | Colorless prisms | [2] |
| Primary Solvent | Ethyl Acetate | Ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate | Colorless needles | [2] |
| Alternative Solvent | Methanol (via slow evaporation) | Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate | White crystals | |
| Appearance of Target Cmpd. | Yellow solid | This compound | Not specified | [1] |
| Purity (Typical) | ≥ 96% (HPLC) | This compound | Not applicable | [1] |
| Storage Temperature | 0-8°C | This compound | Not applicable | [1] |
Experimental Protocols
This section details the recommended procedures for the crystallization of this compound. The primary method utilizes a single solvent system with ethyl acetate, which has been shown to be effective for similar chromone derivatives.[2] An alternative method using a solvent/anti-solvent system is also provided for cases where the primary method does not yield satisfactory results.
Materials and Equipment
-
This compound (crude or semi-purified)
-
Ethyl acetate (reagent grade or higher)
-
Hexane (reagent grade or higher, for alternative method)
-
Methanol (reagent grade or higher, for alternative method)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Buchner funnel and filter paper
-
Vacuum flask
-
Spatula
-
Glass beakers
-
Watch glass
-
Ice bath
Protocol 1: Single Solvent Crystallization (Ethyl Acetate)
This is the recommended primary method for obtaining high-purity crystals.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethyl acetate to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethyl acetate until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure the solution is saturated at the elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, more well-defined crystals, the cooling process should be gradual. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Solvent/Anti-Solvent Crystallization (Methanol/Hexane)
This method is useful if the compound is too soluble in the primary solvent even at low temperatures, or if Protocol 1 results in oiling out.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., methanol or dichloromethane) at room temperature.
-
Addition of Anti-Solvent: Slowly add an anti-solvent in which the compound is poorly soluble (e.g., hexane or water) dropwise to the stirred solution until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The gradual decrease in solubility will induce crystallization. The flask can be subsequently cooled in an ice bath to improve the yield.
-
Isolation and Drying: Isolate, wash (with a cold mixture of the solvent/anti-solvent), and dry the crystals as described in Protocol 1.
Visualized Workflow
The following diagram illustrates the general workflow for the single solvent crystallization method.
Caption: Workflow for the crystallization of this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly. Try using a more dilute solution or slowing down the cooling rate. The solvent/anti-solvent method may also be more effective in this case.
-
Poor Crystal Yield: If the yield is low, it could be due to using too much solvent during dissolution or incomplete precipitation. Ensure the solution is saturated at the higher temperature and allow sufficient time for crystallization at low temperatures.
-
Colored Crystals: Since the pure compound is a yellow solid, the persistence of other colors may indicate impurities. A second recrystallization may be necessary. The use of activated charcoal during the hot filtration step can sometimes help to remove colored impurities, but should be used with caution as it can also adsorb the product.
References
Application Notes: The Chromone-2-Carboxylate Scaffold as a Platform for Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 4-oxo-4H-chromene-2-carboxylate serves as a foundational scaffold for a versatile class of fluorescent molecules. While this core structure is recognized for its potential in creating fluorescent materials, it is its derivatives that have been more extensively developed into functional probes for imaging and sensing applications.[1] This document outlines the fundamental properties of the parent compound, this compound, and provides a framework for its use and modification in developing targeted fluorescent probes. The chromone core's rigid, planar structure is conducive to fluorescence, and the carboxylate group at the 2-position offers a convenient site for synthetic modification to modulate photophysical properties and introduce specific functionalities.
Physicochemical and Photophysical Properties
The core properties of the parent scaffold are summarized below. It is important to note that while the physicochemical data is established, detailed experimental photophysical data for the unsubstituted this compound is not extensively reported in the literature. The provided photophysical values are representative estimates based on the chromone class of fluorophores and should be considered as a baseline for comparison when developing derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀O₄ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| CAS Number | 14736-31-3 | [1] |
| Appearance | Yellow Solid | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Storage | Store at 0-8°C | [1] |
Table 2: Representative Photophysical Properties
| Parameter | Representative Value | Notes |
| λ_abs (max) | ~310 nm | In common organic solvents (e.g., Ethanol, Acetonitrile). |
| λ_em (max) | ~420 nm | Emission is typically weak for the unsubstituted scaffold. |
| Stokes Shift | ~110 nm | A reasonably large shift, beneficial for reducing self-quenching. |
| Quantum Yield (Φ) | < 0.05 | The parent scaffold is weakly fluorescent.[2][3] |
Note: The photophysical data are estimated values for illustrative purposes. Actual values should be determined experimentally for the specific solvent and conditions used.
General Synthesis Protocol
The this compound scaffold can be synthesized via a Claisen-type condensation followed by an acid-catalyzed cyclization. The following is a general protocol adapted from procedures for similar chromone derivatives.
Protocol 2.1: Synthesis of this compound
-
Reagent Preparation:
-
Prepare a solution of sodium ethoxide in absolute ethanol (e.g., 21 wt%). Handle sodium metal with extreme care.
-
Ensure 2'-hydroxyacetophenone and diethyl oxalate are pure and dry.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2'-hydroxyacetophenone in absolute ethanol.
-
To this solution, add diethyl oxalate in a 1:1.2 molar ratio (relative to the acetophenone).
-
-
Condensation:
-
Slowly add the sodium ethoxide solution to the flask at room temperature with vigorous stirring. An enolate intermediate will form.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Cyclization and Work-up:
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the base and catalyze the intramolecular cyclization.
-
A precipitate should form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the purified this compound.
-
Dry the final product under vacuum. The expected yield is typically in the range of 70-80%.
-
Applications in Fluorescent Probe Development
The true utility of the chromone-2-carboxylate scaffold lies in its capacity for chemical modification. By introducing functional groups, the core structure can be transformed into highly specific and sensitive fluorescent probes. The design strategy often involves coupling the chromone fluorophore to a receptor unit that selectively interacts with an analyte, leading to a measurable change in the fluorescence output.
Caption: Probe design from the chromone scaffold.
Application Example: Metal Ion Sensing
By functionalizing the chromone scaffold with a metal-chelating moiety (e.g., a Schiff base or a polyamine), it can be converted into a selective sensor for metal ions such as Al³⁺ or Zn²⁺. The binding of the metal ion to the chelator restricts intramolecular rotations or alters electronic pathways (e.g., Photoinduced Electron Transfer - PET), leading to a significant enhancement in fluorescence intensity ("turn-on" sensing).
Table 3: Representative Performance of a Chromone-Based Metal Ion Probe
| Parameter | Representative Value | Notes |
| Target Analyte | Aluminum (Al³⁺) | High selectivity against other common cations is often achievable. |
| Mechanism | Chelation-Enhanced Fluorescence (CHEF) | Binding rigidifies the structure, enhancing emission. |
| Excitation (λ_exc) | ~365 nm | Shifted due to extended conjugation from the receptor moiety. |
| Emission (λ_em) | ~480 nm | Significant fluorescence enhancement upon ion binding. |
| Detection Limit | 10 - 100 nM | Varies based on the specific receptor and conditions. |
| Response Time | < 5 minutes | Rapid complexation allows for real-time measurements. |
Protocol 3.1: General Procedure for Metal Ion Detection
This protocol provides a general workflow for quantifying a target metal ion using a hypothetical chromone-based "turn-on" fluorescent probe.
Caption: Experimental workflow for fluorescence sensing.
-
Materials and Reagents:
-
Chromone-based fluorescent probe stock solution (1 mM in DMSO).
-
Aqueous buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Stock solution of the target metal ion (e.g., 10 mM AlCl₃ in deionized water).
-
Test samples (e.g., environmental water, diluted biological fluid).
-
Fluorescence spectrophotometer or plate reader.
-
-
Preparation of Working Solutions:
-
Prepare a 10 µM working solution of the fluorescent probe by diluting the DMSO stock solution in the aqueous buffer.
-
Prepare a series of metal ion standards (e.g., 0, 1, 2, 5, 10, 20, 50 µM) by serial dilution of the metal ion stock solution in the buffer.
-
-
Measurement Procedure:
-
To a series of fluorescence cuvettes or wells of a microplate, add 1 mL of the 10 µM probe working solution.
-
Record the baseline fluorescence of the probe solution (the "0" standard).
-
Add a small aliquot (e.g., 10 µL) of each metal ion standard to the corresponding cuvettes/wells. Add the same volume of the test sample to other cuvettes/wells.
-
Mix gently and incubate at room temperature for 5 minutes to allow for complete complexation.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths (e.g., λ_exc = 365 nm, λ_em = 480 nm).
-
-
Data Analysis:
-
Subtract the blank reading (buffer only) from all measurements.
-
Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.
-
Determine the concentration of the metal ion in the test samples by interpolating their fluorescence intensity values on the calibration curve.
-
Disclaimer: This document provides a general guideline. All protocols, especially synthesis, should be performed with appropriate safety precautions by trained personnel. Specific parameters for probe performance and experimental conditions must be optimized for each unique derivative and application.
References
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The protocols described are intended for producing multi-kilogram quantities of the target compound, focusing on efficiency, safety, and scalability.
Introduction
This compound and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] The chromone ring system is considered a "privileged structure" in drug discovery.[2] As drug candidates progress through development pipelines, the need for robust and scalable synthetic routes becomes critical. The synthesis of this compound is typically achieved via a Claisen-type condensation reaction followed by an acid-catalyzed intramolecular cyclization. This document outlines a scalable protocol adapted from established laboratory procedures, incorporating optimizations for large-scale production.
Reaction Scheme
The overall two-step, one-pot synthesis transforms 2'-hydroxyacetophenone and diethyl oxalate into the target chromone.
Caption: General reaction pathway for the synthesis of this compound.
Data Presentation
The following tables summarize key quantitative data for both a standard laboratory-scale synthesis and a projected scaled-up process. The scale-up data is based on optimizations such as using a stronger base and higher temperatures to improve reaction kinetics.
Table 1: Reagent Quantities and Ratios
| Parameter | Laboratory Scale (10g Product) | Pilot Scale-up (10kg Product) | Molar Ratio (Rel. to Acetophenone) |
| 2'-Hydroxyacetophenone | 6.2 g | 6.2 kg | 1.0 |
| Diethyl Oxalate | 16.0 g | 16.0 kg | 2.5 |
| Base (Sodium Ethoxide, 21% soln.) | 35 mL | 35 L | ~2.0 |
| Solvent (Ethanol) | 100 mL | 100 L | - |
| Acid (Conc. HCl) | ~15 mL | ~15 L | - |
Table 2: Reaction Parameters and Yields
| Parameter | Laboratory Scale | Pilot Scale-up |
| Reaction Temperature | Reflux (~78°C) | Reflux (~78°C) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Purification Method | Column Chromatography | Recrystallization |
| Typical Yield | 70-80% | 85-95% |
| Product Purity | >98% (Post-chromatography) | >99% (Post-recrystallization) |
Experimental Protocols
The following sections provide detailed methodologies for both laboratory and scale-up synthesis.
Laboratory-Scale Synthesis Protocol (Exemplary)
This protocol is adapted from the synthesis of a structurally similar derivative and is suitable for producing gram-scale quantities.
-
Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6.2 g (45.5 mmol) of 2'-hydroxyacetophenone in 35 mL of sodium ethoxide solution (21% in ethanol).
-
Claisen Condensation: To the stirred solution, add 16.0 g (110 mmol) of diethyl oxalate. Heat the reaction mixture to reflux and maintain for 4 hours.[3]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (90:10 v/v).[3]
-
Cyclization: After completion, cool the reaction to room temperature. Carefully add concentrated HCl dropwise until the solution is acidic (pH ~2-3), which will cause the precipitation of sodium chloride and the cyclized product.[3]
-
Work-up: Add 100 mL of dichloromethane and extract the mixture with water (3 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.
Scale-up Synthesis Protocol (Pilot Plant)
This protocol is designed for multi-kilogram production and incorporates process optimizations for safety, efficiency, and purity.
Caption: Workflow for the scale-up synthesis of this compound.
-
Reactor Preparation: Charge a suitable glass-lined reactor with 100 L of absolute ethanol. Under a nitrogen atmosphere, carefully add 3.1 kg (129 mol) of sodium hydride (NaH) in portions. Note: Using NaH as the base can improve reaction times and yields compared to sodium ethoxide.[4]
-
Enolate Formation: To the stirred slurry, add a solution of 6.2 kg (45.5 mol) of 2'-hydroxyacetophenone in 20 L of ethanol at a controlled rate to manage the exotherm. After the addition is complete, heat the mixture to 50-60°C for 1 hour to ensure complete enolate formation.
-
Claisen Condensation: Add 16.0 kg (110 mol) of diethyl oxalate to the reactor, again controlling the addition rate to manage the reaction temperature. Once the addition is complete, heat the mixture to reflux (~78°C) and maintain for 2-4 hours until the reaction is complete (monitored by HPLC).
-
Quench and Cyclization: Cool the reactor contents to 20-25°C. In a separate vessel, prepare a solution of 15 L of concentrated HCl in 100 L of water. Slowly transfer the reaction mixture into the acidic water with vigorous stirring, maintaining the temperature below 30°C. The product will precipitate upon neutralization and cyclization.
-
Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Isolate the crude product by filtration using a centrifuge or filter press. Wash the filter cake with cold water until the filtrate is neutral.
-
Purification: Transfer the wet cake to a clean reactor and add a suitable amount of ethanol. Heat the mixture to reflux to dissolve the solid. Slowly add water until the solution becomes turbid, then clarify with a small amount of ethanol. Allow the solution to cool slowly to 0-5°C to induce crystallization.
-
Drying: Filter the purified product and wash the cake with a cold ethanol/water mixture. Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is 9.5 - 10.5 kg (90-99% purity).
Safety and Process Considerations
-
Sodium Hydride: NaH is a highly reactive and flammable solid. It should be handled under an inert atmosphere (e.g., nitrogen) by trained personnel. The addition of protic solvents like ethanol is highly exothermic and generates hydrogen gas, requiring adequate ventilation and pressure relief systems.
-
Exotherm Control: Both the enolate formation and the acid quench are exothermic steps. The rate of addition and efficient reactor cooling are critical to maintain temperature control and prevent runaway reactions.
-
Solvent Selection: While ethanol is a common solvent, transferring the reaction to a solvent like tetrahydrofuran (THF) in a continuous flow setup has been shown to dramatically reduce reaction times from hours to minutes, significantly improving productivity for Claisen condensations.[5]
-
Purification: Shifting from chromatography to recrystallization is a crucial step for scale-up. It is more cost-effective, uses fewer solvents, and is more amenable to large-scale equipment. Solvent selection for recrystallization is key to achieving high purity and yield.
By following these detailed protocols and considering the associated safety and process optimizations, researchers and drug development professionals can achieve a robust and scalable synthesis of this compound to meet the demands of pharmaceutical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Scale-up of a high temperature Claisen synthesis [carbogen-amcis.com]
- 4. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. celonpharma.com [celonpharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate, a key intermediate in the development of pharmaceuticals and bioactive molecules.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most prevalent methods for synthesizing this compound and its derivatives involve the Claisen condensation and the Baker-Venkataraman rearrangement.
-
Claisen Condensation: This is a widely used method where a substituted 2'-hydroxyacetophenone reacts with diethyl oxalate in the presence of a strong base like sodium ethoxide. The reaction proceeds through an enolate intermediate, followed by cyclization under acidic conditions to form the chromone ring.[2] This method is often favored for its directness.
-
Baker-Venkataraman Rearrangement: This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone.[3][4] This diketone intermediate then undergoes acid-catalyzed cyclization to yield the chromone core.[3][5] This rearrangement is a key step in the synthesis of various chromones and flavones.[6][7]
Q2: What is the expected yield for the synthesis of this compound?
Yields can vary significantly based on the chosen synthetic route, purity of reagents, and reaction conditions. For the Claisen condensation route starting from a substituted 2'-hydroxyacetophenone, yields are typically reported in the range of 70-80%.[8] Subsequent hydrolysis to the carboxylic acid can be nearly quantitative (80-90%).[8]
Q3: How can I purify the final product?
Purification of this compound is commonly achieved through the following methods:
-
Flash Column Chromatography: This is a standard method for removing by-products and unreacted starting materials. A common eluent system is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[2][8]
-
Recrystallization: This technique is highly recommended to obtain a product of high purity. A solvent system such as dichloromethane/n-hexane is often effective.[2][8]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Low product yield is a frequent challenge in organic synthesis. The following troubleshooting steps can help identify and resolve the underlying issues.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or cautiously increasing the reaction temperature.[9]
-
Optimization: Ensure the base used (e.g., sodium ethoxide) is fresh and active. The use of stronger bases like sodium amide or sodium hydride in Claisen condensations can sometimes improve yields.[10]
-
-
Sub-optimal Reaction Conditions:
-
Troubleshooting: The choice of solvent and temperature can significantly impact the reaction outcome. For substrates with electron-withdrawing groups, a more polar solvent might be beneficial. For sterically hindered substrates, increasing the reaction time could be necessary.[9]
-
Optimization: Refer to the detailed experimental protocols and data tables below to compare and select the most suitable conditions for your specific starting materials.
-
-
Side Product Formation:
-
Troubleshooting: The formation of side products can consume starting materials and reduce the yield of the desired product. Lowering the reaction temperature can sometimes enhance selectivity towards the desired product.[9]
-
Optimization: Identify the side products using techniques like NMR or LC-MS to understand the competing reaction pathways and adjust conditions accordingly.
-
-
Losses During Work-up and Purification:
-
Troubleshooting: Significant product loss can occur during extraction, washing, and chromatography.[9]
-
Optimization: Ensure proper phase separation during extractions. When performing column chromatography, carefully select the silica gel and eluent system to achieve good separation without excessive product loss on the column.
-
Caption: A logical workflow for troubleshooting low yields in chromone synthesis.
Problem 2: Significant Formation of Side Products
The presence of impurities and side products complicates purification and reduces the overall yield.
Identification and Mitigation:
-
Isolate and Identify: The first step is to isolate the major side product using column chromatography or preparative TLC/HPLC.[9] Characterize its structure using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
-
Common Side Products and Causes:
-
Uncyclized 1,3-diketone (in Baker-Venkataraman): Insufficiently acidic or short reaction time during the cyclization step can lead to the isolation of the intermediate diketone.
-
Solution: Ensure acidic conditions (e.g., using HCl) for a sufficient duration to promote complete cyclization.[2]
-
-
Products from Self-Condensation of Starting Materials (in Claisen): If the starting ketone can undergo self-condensation, this can be a competing pathway.
-
Solution: Carefully control the addition of reagents and maintain an appropriate reaction temperature. Using one ester partner that cannot enolize can prevent self-condensation in crossed Claisen reactions.[10]
-
-
Hydrolysis of the Ester Group: Premature hydrolysis of the ethyl ester can occur if water is present in the reaction mixture, especially under basic or acidic conditions.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
| Starting Material (Exemplary) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2'-hydroxy-4'-methoxyacetophenone | Sodium Ethoxide (21% in ethanol) | Ethanol/Diethyl Oxalate | Reflux | 4 | 70-80 | [2][8] |
| 2-Acetoxyacetophenone | Potassium Carbonate | Pyridine | 50 | 2 | ~60-70 (of 1,3-diketone) | [5] |
| 2-Hydroxyacetophenone | Sodium Hydride | Toluene/Diethyl Oxalate | Room Temp to 80 | 6 | ~75 | General Claisen |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate via Claisen Condensation
This protocol is adapted from a procedure for a substituted analogue and illustrates the general Claisen condensation approach.[2][8]
Materials:
-
2'-hydroxy-4'-methoxyacetophenone
-
Sodium ethoxide (21% in ethanol)
-
Diethyl oxalate
-
Dichloromethane
-
Hydrochloric acid (e.g., 2M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Dichloromethane/methanol (9:1 v/v) for eluent
-
Dichloromethane/n-hexane for recrystallization
Procedure:
-
In a two-neck round-bottom flask, dissolve 2'-hydroxy-4'-methoxyacetophenone (12 mmol) in sodium ethoxide solution (10 mL).
-
Add diethyl oxalate (28 mmol) to the solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours), monitoring by TLC.
-
After the reaction is complete, acidify the mixture with hydrochloric acid to facilitate the cyclization step.
-
Add dichloromethane (50 mL) and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol (9:1) eluent system.
-
Further purify the product by recrystallization from dichloromethane/n-hexane.
-
Dry the final product in a vacuum oven.
Caption: Step-by-step workflow for the Claisen condensation synthesis.
Protocol 2: Synthesis of a Chromone via Baker-Venkataraman Rearrangement
This protocol describes the general steps involved in a Baker-Venkataraman rearrangement to form the 1,3-diketone intermediate, which is then cyclized.[3][5]
Materials:
-
A 2-acetoxyacetophenone derivative
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., pyridine, toluene)
-
Acid for work-up and cyclization (e.g., hydrochloric acid)
-
Solvents for extraction and purification
Procedure:
-
Rearrangement: Dissolve the 2-acetoxyacetophenone in a suitable solvent (e.g., pyridine).
-
Add the base (e.g., potassium carbonate) and stir the mixture, possibly with gentle heating (e.g., 50 °C), until the rearrangement to the 1,3-diketone is complete (monitor by TLC).
-
Work-up: After cooling, pour the reaction mixture into cold acid to neutralize the base and precipitate the diketone.
-
Collect the 1,3-diketone by filtration.
-
Cyclization: Heat the isolated 1,3-diketone in an acidic medium (e.g., ethanolic HCl) to effect cyclization to the chromone.
-
Purification: Purify the resulting chromone product by recrystallization or column chromatography as described in Protocol 1.
Caption: Mechanism of the Baker-Venkataraman rearrangement to form a 1,3-diketone.
References
- 1. chemimpex.com [chemimpex.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 4. Baker-Venkataraman Rearrangement [drugfuture.com]
- 5. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Claisen Condensation [organic-chemistry.org]
Technical Support Center: Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct route is the Claisen condensation of an appropriately substituted o-hydroxyacetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. This is followed by an acid-catalyzed intramolecular cyclization to yield the final chromone product.[1][2]
Q2: Why is it crucial to use anhydrous conditions during the synthesis?
A2: Diethyl oxalate and the ethyl ester product are susceptible to hydrolysis, especially under the basic conditions of the Claisen condensation.[3] Moisture can consume the base and lead to the formation of oxalic acid or the corresponding 4-oxo-4H-chromene-2-carboxylic acid, which can complicate purification and lower the yield of the desired ethyl ester.[3]
Q3: What are the typical yields for this synthesis?
A3: For the Claisen condensation and subsequent cyclization to form the chromone ester, yields are generally reported in the range of 70-80% under optimized conditions.[4] However, yields can be significantly lower if side reactions occur or if the reaction conditions are not ideal.
Q4: Can other bases be used instead of sodium ethoxide?
A4: While sodium ethoxide is commonly used, other strong bases like sodium hydride can also be employed to facilitate the Claisen condensation.[5] The choice of base can influence the reaction rate and the profile of byproducts. Using a stoichiometric amount of a strong, non-nucleophilic base is generally preferred to drive the reaction to completion.[2]
Q5: What is the mechanism of the acid-catalyzed cyclization step?
A5: After the initial Claisen condensation forms an intermediate β-diketone, the addition of acid protonates the carbonyl oxygen, facilitating a nucleophilic attack from the phenolic hydroxyl group. Subsequent dehydration leads to the formation of the stable pyrone ring of the chromone scaffold.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. 2. Presence of moisture in reagents or solvent.[3] 3. Low reaction temperature leading to a slow reaction rate. | 1. Use freshly prepared or properly stored sodium ethoxide or sodium hydride. Ensure a stoichiometric amount is used. 2. Use anhydrous solvents and dry all glassware thoroughly before use.[3] Handle hygroscopic reagents in an inert atmosphere. 3. While room temperature can be sufficient, gentle heating or refluxing may be necessary to drive the reaction to completion, depending on the specific substrate.[3] |
| Presence of Unreacted o-Hydroxyacetophenone in the Final Product | 1. Incomplete reaction due to insufficient reaction time or base. 2. Inefficient purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. 2. Purify the crude product by performing an alkaline extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with an aqueous NaOH solution. The acidic phenol of the o-hydroxyacetophenone will be deprotonated and move into the aqueous layer, separating it from the desired product.[6] |
| Formation of 4-Oxo-4H-chromene-2-carboxylic Acid as a Major Byproduct | 1. Hydrolysis of the ethyl ester product during acidic workup or purification.[1] 2. Hydrolysis of diethyl oxalate during the reaction, followed by reaction with the acetophenone.[3] | 1. Minimize the time the reaction mixture is in contact with strong acid during workup. Use dilute acid and perform the workup at a low temperature. 2. Ensure strictly anhydrous conditions during the initial condensation step to prevent hydrolysis of diethyl oxalate.[3] |
| Product is a Dark Oil or Contains Colored Impurities | 1. Oxidation of the phenolic starting material or intermediates. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] 2. Purify the crude product using column chromatography or recrystallization. Activated charcoal can sometimes be used to remove colored impurities during recrystallization. |
| Difficulty in Product Crystallization/Purification | 1. Presence of multiple byproducts or unreacted starting materials. 2. The product may be an oil at room temperature depending on the substituents. | 1. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from impurities.[4] 2. If the product is an oil, confirm its purity via NMR and/or mass spectrometry. |
Data Presentation
Effect of Reaction Parameters on Synthesis Outcome
| Parameter | Condition | Effect on Yield | Rationale |
| Base | Stoichiometric Sodium Ethoxide | Optimal | Drives the reaction to completion by deprotonating the intermediate, shifting the equilibrium.[2] |
| Catalytic Base | Low | The reaction equilibrium is not sufficiently shifted towards the products.[3] | |
| Sodium Hydroxide | Low | Can promote the hydrolysis of both the starting esters and the final product.[3] | |
| Solvent | Anhydrous Ethanol/THF | High | Aprotic (THF) or corresponding protic (ethanol for ethoxide base) anhydrous solvents prevent unwanted hydrolysis.[3] |
| Protic Solvents (with moisture) | Low | Leads to hydrolysis of diethyl oxalate and quenches the strong base.[3] | |
| Temperature | Room Temperature to Reflux | Variable | Higher temperatures can increase the reaction rate but may also promote the formation of side products or decomposition.[3] Optimization is often required. |
| Atmosphere | Inert (Nitrogen/Argon) | Good Practice | Minimizes oxidation of phenolic compounds, which can lead to colored impurities.[3] |
| Air | Can lead to impurities | Phenols can be sensitive to oxidation, especially under basic conditions. |
Experimental Protocol
Synthesis of this compound
This protocol is adapted from the synthesis of a substituted analogue and provides a general procedure.[1]
Materials:
-
o-Hydroxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (solid or a solution in ethanol)
-
Anhydrous ethanol
-
Hydrochloric acid (e.g., 2M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve o-hydroxyacetophenone (1.0 eq.) in anhydrous ethanol.
-
Base Addition: Carefully add sodium ethoxide (1.1 eq.) to the solution. If using a solution of sodium ethoxide in ethanol, adjust the solvent volume accordingly.
-
Addition of Diethyl Oxalate: To the resulting solution, add diethyl oxalate (2.0-2.5 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by TLC until the o-hydroxyacetophenone is consumed.
-
Workup - Cyclization: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice and acidify with hydrochloric acid to a pH of ~2. This will induce the cyclization and precipitation of the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to afford the pure this compound.[4]
Reaction Pathway and Side Reactions
Caption: Main synthesis pathway and common side reactions.
References
Technical Support Center: Ethyl 4-oxo-4H-chromene-2-carboxylate Purification
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 4-oxo-4H-chromene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities often stem from the starting materials or side reactions during the synthesis, which is typically a Claisen condensation.[1] Potential impurities include unreacted 2'-hydroxyacetophenone derivatives, diethyl oxalate, and by-products from side reactions. Hydrolysis of the final ester product to the corresponding carboxylic acid can also occur, particularly during workup or purification if conditions are not anhydrous.[1][2]
Q2: What is the recommended method for purifying crude this compound?
A2: A two-step purification process is generally recommended for achieving high purity. The initial purification of the crude product is typically performed using flash column chromatography, followed by recrystallization to obtain the final, highly pure compound.[1][2]
Q3: What are suitable storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a dry environment at temperatures between 0-8°C.[3]
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] ¹H NMR is particularly useful for identifying the characteristic peaks of the ethyl ester group and the chromone core.[2]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Symptoms:
-
The yield of the purified product is significantly lower than expected (typical yields for the synthesis step are 70-80%).[2]
-
A significant amount of product appears to be lost on the silica gel column.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Product is highly polar and adsorbs strongly to silica gel. | Consider using a more polar eluent system. A common starting point is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[1] You can gradually increase the proportion of methanol to improve elution. |
| Product is degrading on the silica gel. | Some chromone derivatives can be sensitive to acidic silica gel. You can neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine, then evaporating the solvent before packing the column. Alternatively, use neutral alumina for chromatography. |
| Improper loading of the crude product. | Ensure the crude product is dissolved in a minimal amount of the initial eluent or a suitable solvent and loaded onto the column in a concentrated band. Dry loading the crude product adsorbed onto a small amount of silica gel can also improve resolution and yield. |
Issue 2: Difficulty with Recrystallization
Symptoms:
-
The purified product oils out instead of forming crystals.
-
No crystals form even after cooling the solution.
-
The resulting crystals are of low purity.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | A commonly used and effective solvent system for recrystallization is a mixture of dichloromethane and n-hexane.[1][2] Dissolve the compound in a minimum amount of hot dichloromethane and slowly add n-hexane until the solution becomes slightly turbid. Then, allow the solution to cool slowly. |
| Presence of impurities. | If the product oils out, it may be due to the presence of impurities that inhibit crystal lattice formation. In this case, re-purifying the product by column chromatography may be necessary. Ensure that the product from the column is sufficiently pure before attempting recrystallization. |
| Cooling the solution too quickly. | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or an ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization. |
| Solution is too dilute or too concentrated. | If no crystals form, the solution may be too dilute. Try evaporating some of the solvent and allowing it to cool again. If the product crashes out of solution as a powder, the solution may be too concentrated. Add a small amount of the more soluble solvent (e.g., dichloromethane) to the hot mixture to redissolve the solid, and then allow it to cool slowly. |
Experimental Protocols
Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., dichloromethane/methanol 9:1 v/v).[1]
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed.
-
Elution: Add the eluent to the column and apply pressure to begin the separation. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Recrystallization
-
Dissolution: In a flask, dissolve the product obtained from column chromatography in a minimum amount of hot dichloromethane.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add n-hexane until a slight turbidity persists.[1][2]
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should begin during this process.
-
Further Cooling: To maximize the yield, place the flask in a refrigerator or an ice bath for a few hours.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-hexane.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.[1]
Data Presentation
Table 1: Typical Purification Parameters and Expected Outcomes
| Purification Step | Solvent System | Typical Yield | Expected Purity (by HPLC) |
| Synthesis | N/A | 70-80% | Variable |
| Flash Chromatography | Dichloromethane/Methanol (9:1 v/v) | >80% | >95% |
| Recrystallization | Dichloromethane/n-hexane | >90% | ≥96% |
Yields for purification steps are based on the input material for that step.[2]
Visualizations
Caption: Troubleshooting workflow for purification.
References
Technical Support Center: Optimization of Reaction Conditions for Chromone Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of chromones. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to chromones?
A1: Several classical and modern methods are employed for chromone synthesis, with the choice depending on the desired substitution pattern and available starting materials. The most common methods include:
-
Baker-Venkataraman Rearrangement: This method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized under acidic conditions.[1][2] It is a reliable route for the synthesis of flavones and other chromone derivatives.[1][2]
-
Simonis Reaction: This reaction condenses a phenol with a β-ketoester in the presence of a condensing agent, typically phosphorus pentoxide, to form a chromone.[3] A notable challenge is the potential formation of coumarin as a side product.[3]
-
Pechmann Condensation: While primarily used for coumarin synthesis, under certain conditions, the Pechmann condensation of phenols with β-ketoesters can yield chromones.[3] The choice of acid catalyst is crucial in directing the reaction towards chromone formation.[3]
-
Kostanecki–Robinson Reaction: This method is used to synthesize chromones and flavones by acylating o-hydroxyaryl ketones with aliphatic or aromatic acid anhydrides, followed by cyclization.[4][5]
-
Microwave-Assisted Synthesis: This modern approach often leads to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods.[6]
Q2: My reaction yield is consistently low. What are the general troubleshooting steps?
A2: Low yields are a common issue in chromone synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your reactants, particularly the substituted phenols and ketones. Impurities can lead to side reactions and lower the yield of the desired product. Recrystallization or column chromatography of starting materials may be necessary.
-
Reaction Conditions: Suboptimal conditions are a frequent cause of low yields. Systematically optimize the following parameters:
-
Catalyst/Reagent: The choice and amount of acid or base catalyst are critical. For instance, in the Simonis reaction, phosphorus pentoxide is often preferred to minimize coumarin formation.[3] In the Baker-Venkataraman rearrangement, strong bases like potassium hydroxide or sodium hydride are commonly used.[2]
-
Solvent: The polarity of the solvent can influence reaction rates and selectivity. Anhydrous solvents are often crucial, especially in base-catalyzed reactions, to prevent hydrolysis.[2]
-
Temperature: Reaction temperature can affect both the rate of reaction and the formation of side products. In some cases, lowering the temperature may increase selectivity.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction may require extended reaction times.
-
-
Moisture and Atmosphere: Many of the reagents used in chromone synthesis are sensitive to moisture. Ensure that all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up Procedure: The work-up process can also impact the final yield. Ensure that the pH is adjusted correctly to precipitate the product and that the extraction and purification steps are optimized to minimize product loss.
Q3: How can I minimize the formation of coumarin as a side product in the Simonis reaction?
A3: The formation of isomeric coumarins is a well-known challenge in the Simonis reaction. The choice of condensing agent plays a crucial role in directing the regioselectivity. Using phosphorus pentoxide (P₂O₅) as the condensing agent is reported to favor the formation of chromones over coumarins.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Use fresh, high-purity catalysts and reagents. Ensure reagents have been stored under appropriate conditions. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require heating to proceed at an appreciable rate, while others may require cooling to prevent side reactions. | |
| Presence of moisture in the reaction. | Use anhydrous solvents and dry glassware. Consider running the reaction under an inert atmosphere.[2] | |
| Significant Side Product Formation | Non-optimal catalyst or condensing agent. | In the Simonis reaction, use phosphorus pentoxide to favor chromone formation over coumarin.[3] |
| Incorrect reaction temperature or time. | Vary the reaction temperature and time to find the optimal conditions that favor the desired product. Monitor the reaction by TLC to track the formation of products and byproducts. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the work-up solvent. | Adjust the pH of the aqueous layer to ensure complete precipitation of the product. Use an appropriate solvent for extraction based on the product's polarity. |
| Formation of emulsions during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Product co-elutes with impurities during chromatography. | Experiment with different solvent systems for column chromatography to achieve better separation. |
Data Presentation
Table 1: Influence of Reaction Conditions on Yield in Chromone Synthesis (Selected Examples)
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Baker-Venkataraman | 2'-Hydroxyacetophenone, Benzoyl chloride | KOH, Pyridine | Pyridine | 50 | 15 min (rearrangement) | High (not specified) | [5] |
| Simonis Reaction | Phenol, Ethyl acetoacetate | P₂O₅ | - | Variable | Variable | Good (favors chromone) | [3] |
| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Conc. H₂SO₄ | - | <10-20 (initial), then RT | Not specified | 49 | [7][8] |
| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Amberlyst-15 | Solvent-free | 110 | Not specified | High (not specified) | [9] |
| Kostanecki-Robinson | o-Hydroxyacetophenone, Acetic anhydride | Sodium acetate | - | 180-190 | 8 h | Good (not specified) | [5] |
| Microwave-Assisted | 2'-Hydroxyacetophenone, Aldehyde | Diisopropylamine | Ethanol | 170 | 1 h | High (not specified) | [6] |
| Wells-Dawson Catalyst | 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione | H₆P₂W₁₈O₆₂·24H₂O | Toluene | 110 | 1 h | 91 | [10] |
| Wells-Dawson Catalyst | 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione | H₆P₂W₁₈O₆₂·24H₂O | Solvent-free | 110 | 0.5 h | 90 | [10] |
Experimental Protocols
Protocol 1: Synthesis of Flavone via Baker-Venkataraman Rearrangement[5]
This three-step protocol details the synthesis of flavone from 2'-hydroxyacetophenone.
Step 1: Preparation of o-Benzoyloxyacetophenone
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride tube, add 2'-hydroxyacetophenone (10 g, 9.0 mL, 0.073 mol), benzoyl chloride (14.4 g, 12 mL, 0.102 mol), and dry pyridine (15 mL).
-
An exothermic reaction will occur. After the initial heat subsides (approximately 20 minutes), pour the mixture into a 1 L beaker containing crushed ice (150 g) and 1 M hydrochloric acid (350 mL) with vigorous stirring.
-
Collect the solid product by vacuum filtration, wash it with cool methanol (15 mL), and then with water (15 mL).
-
Recrystallize the crude product from methanol to obtain pure o-benzoyloxyacetophenone.
Step 2: Preparation of o-Hydroxydibenzoylmethane (Baker-Venkataraman Rearrangement)
-
In a suitable flask, dissolve the o-benzoyloxyacetophenone from the previous step in pyridine.
-
Heat the mixture to 50 °C with constant stirring.
-
Quickly pulverize potassium hydroxide (2.5 g, 0.045 mol) in a pre-heated mortar and add it to the reaction mixture.
-
Stir for 15 minutes until a yellow precipitate of the potassium salt forms.
-
Cool the mixture to room temperature and add 10% acetic acid solution (38 mL) with stirring.
-
Collect the light-yellow product by vacuum filtration. This crude product can be used directly in the next step.
Step 3: Cyclization to Flavone
-
In a 100 mL round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane (4.5 g, 0.019 mol) in glacial acetic acid (25 mL).
-
With stirring, add concentrated sulfuric acid (1 mL).
-
Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with stirring.
-
Pour the hot reaction mixture onto crushed ice (130 g) with stirring.
-
Once the ice has melted, collect the crude flavone by vacuum filtration and wash it with water until the filtrate is neutral.
-
Recrystallize the product from petroleum ether (60–80 °C).
Protocol 2: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation[7][8]
This protocol describes the synthesis of a coumarin, which can be adapted for chromone synthesis with appropriate starting materials and catalysts.
-
In a 100 mL conical flask, place resorcinol (5.5 g, 0.05 mol) and ethyl acetoacetate (6.4 mL).
-
Carefully add 50 mL of concentrated sulfuric acid to the flask while cooling in an ice bath.
-
Shake the mixture to ensure homogeneity and allow it to stand at room temperature for 18-24 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yields in chromone synthesis.
References
- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. ijrpc.com [ijrpc.com]
- 7. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
Troubleshooting Ethyl 4-oxo-4H-chromene-2-carboxylate solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-oxo-4H-chromene-2-carboxylate, focusing on common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS No. 14736-31-3) is a yellow solid organic compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol .[1] It is a versatile intermediate used in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its derivatives have shown potential as anti-inflammatory and anticancer agents.[1] It is also used in the synthesis of natural products and fluorescent dyes for biological imaging.[1]
Q2: I am having trouble dissolving this compound. What are some recommended solvents?
This compound is generally considered to have low aqueous solubility. For stock solutions, organic solvents are recommended. The following table summarizes the estimated solubility in common laboratory solvents. Please note that these are estimated values and should be experimentally verified.
| Solvent | Estimated Solubility Range (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 - 100 | A good initial choice for creating high-concentration stock solutions. |
| Ethanol | 10 - 25 | Soluble, but may require warming to achieve higher concentrations. |
| Methanol | 5 - 15 | Lower solubility compared to ethanol. |
| Water | < 0.1 | Considered practically insoluble in aqueous solutions. |
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," occurs when a compound that is soluble in a water-miscible organic solvent like DMSO is rapidly introduced into an aqueous buffer where it is poorly soluble. The drastic change in solvent polarity causes the compound to precipitate out of the solution.
To prevent this, you can try the following:
-
Lower the concentration of your stock solution.
-
Add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This promotes rapid mixing and dispersion.
-
Perform a serial dilution, first into a mixture of the organic solvent and your buffer, and then into the final buffer.
-
Include a co-solvent (e.g., a small percentage of DMSO or ethanol) in your final aqueous buffer, if your experimental system allows.
Q4: My compound dissolves initially in my aqueous buffer but then precipitates over time. Why is this occurring?
This suggests that your initial solution was supersaturated and thermodynamically unstable. Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility. It is also possible that the compound is degrading into less soluble byproducts. To address this, it is crucial to determine the thermodynamic solubility of the compound in your specific buffer system.
Troubleshooting Guides
Issue 1: Inconsistent solubility results between experiments.
Inconsistent results can arise from variations in experimental conditions or materials.
-
Standardize your procedure: Ensure consistent buffer preparation, including the source and purity of reagents and precise pH measurements.
-
Verify compound integrity: Use a consistent source and batch of this compound. Purity can affect solubility.
-
Control temperature: Solubility is temperature-dependent. Ensure all solutions and equipment are at a consistent temperature during your experiments.
Issue 2: Difficulty preparing a stock solution of a specific concentration.
If the compound is not dissolving to the desired concentration in your chosen solvent, consider the following:
-
Gentle heating: Warming the solution in a water bath can help increase the dissolution rate and solubility. Always check the compound's stability at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break up solid particles and facilitate dissolution.
-
Trying a different solvent: If solubility is still an issue, consider a stronger organic solvent if compatible with your downstream application.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a specific solvent.
Methodology:
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., your experimental buffer) in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature using a shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to filter the sample through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Protocol 2: Preparing a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound in an organic solvent.
Methodology:
-
Weigh the desired amount of this compound in a sterile container.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration.
-
Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath. Gentle warming can also be applied if needed, but ensure the compound is stable at the applied temperature.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Visualizations
Caption: A troubleshooting workflow for addressing common solubility issues with this compound.
Caption: Key strategies for enhancing the solubility of poorly soluble compounds like this compound.
References
Stability issues of Ethyl 4-oxo-4H-chromene-2-carboxylate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 4-oxo-4H-chromene-2-carboxylate in solution.
Troubleshooting Guide
This guide addresses specific stability issues that may be encountered during experiments, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
Answer: A decrease in concentration is likely due to chemical degradation. The primary suspects are hydrolysis, photodegradation, or reaction with components in your solvent.
-
Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, or water in the solvent.[1][2] This reaction converts the ethyl ester to the corresponding carboxylic acid (4-oxo-4H-chromene-2-carboxylic acid).[3][4]
-
Solvent Reactivity: Protic solvents (like methanol or ethanol) can potentially transesterify the ethyl ester, though this is less common without a catalyst. Highly nucleophilic solvents or impurities could also react with the molecule.
-
Photodegradation: If your solution is exposed to light, particularly UV light, the chromone core may undergo photodegradation. Chromone itself is known to photodimerize.[5]
-
Temperature: Elevated temperatures can accelerate all degradation processes. The recommended storage temperature for the solid compound is between 0-8°C or room temperature, suggesting that prolonged exposure to higher temperatures in solution should be avoided.[6][7][8]
Recommended Actions:
-
pH Control: If using aqueous solutions, ensure they are buffered to a neutral pH (around 6-7.5). Avoid highly acidic or basic buffers.
-
Solvent Choice: For long-term storage, use a dry, aprotic solvent such as DMSO or acetonitrile. If you must use an alcohol, ensure it is of high purity and dry.
-
Light Protection: Store stock solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at the recommended temperature of 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, but verify solubility upon thawing.
-
Purity Check: Use a stability-indicating method like HPLC to check for the appearance of degradation products. The primary hydrolysis product, 4-oxo-4H-chromene-2-carboxylic acid, will have a different retention time.
Question 2: My solution of this compound has turned a deeper yellow or brownish color. What does this indicate?
Answer: A color change often signifies the formation of degradation products that absorb light in the visible spectrum.
-
Potential Cause: This could be due to oxidative degradation or the formation of complex photodegradation products. The photodegradation of similar aromatic structures in lignin is known to produce colored quinone-type compounds.[9]
-
Recommended Actions:
-
Inert Atmosphere: If your application is sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant like BHT may be possible, but this should be tested for interference with your experiment.
-
Analysis: Analyze the colored solution by HPLC-UV/Vis, paying attention to new peaks and their UV-Vis spectra, which may give clues about the nature of the chromophoric degradation products.
-
Question 3: I am using the compound in a cell-based assay with aqueous media and am seeing inconsistent results. Could this be a stability issue?
Answer: Yes, instability in aqueous media is a common cause of inconsistent results in biological assays.
-
Potential Cause: The compound is likely hydrolyzing in the aqueous, buffered cell culture medium, which is typically at a pH of ~7.4 and a temperature of 37°C. This hydrolysis would reduce the concentration of the active compound over the course of the experiment.
-
Recommended Actions:
-
Time-Course Analysis: Prepare a solution of the compound in your assay medium and incubate it under the same conditions as your experiment (37°C). Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining amount of the parent compound.
-
Fresh Preparations: Prepare fresh dilutions of your stock solution in the assay medium immediately before each experiment.
-
Dose-Response Curve: If degradation is significant, be aware that the effective concentration of your compound is decreasing over time. This should be taken into account when interpreting dose-response curves.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
A1: For maximum stability, stock solutions should be prepared in a dry, aprotic solvent like anhydrous DMSO or acetonitrile. They should be stored at 2-8°C for short-term use (days to weeks) or at -20°C to -80°C for long-term storage (months). Always store solutions protected from light in amber vials or foil-wrapped tubes.
Q2: How can I monitor the stability of my compound in solution?
A2: The best method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[10] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A typical starting point would be a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid).[11]
Q3: What are the main degradation pathways for this compound?
A3: Based on its chemical structure, the main degradation pathways are:
-
Hydrolysis: Cleavage of the ethyl ester to form 4-oxo-4H-chromene-2-carboxylic acid and ethanol. This is accelerated by acidic or basic conditions.
-
Photodegradation: Reactions initiated by light, which could include dimerization or rearrangement of the chromone ring.[5]
-
Oxidation: Reaction with atmospheric oxygen or other oxidizing agents, potentially affecting the chromone ring system.
Q4: Is the compound stable in DMSO?
A4: DMSO is generally a good solvent for preparing stock solutions as it is aprotic and can be obtained in a highly pure, anhydrous form. However, ensure you use a high-quality, dry grade of DMSO, as water content can still lead to slow hydrolysis over time.
Data on Forced Degradation
| Stress Condition | Reagent/Condition | Time | Expected Degradation (%) | Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 15 - 25% | 4-oxo-4H-chromene-2-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH | 2 h | > 50% | 4-oxo-4H-chromene-2-carboxylic acid |
| Oxidation | 3% H₂O₂ | 24 h | 10 - 20% | Oxidized chromone derivatives |
| Thermal | 60°C in solution | 72 h | 5 - 15% | Hydrolysis and other minor products |
| Photolytic | ICH Q1B light exposure | 24 h | 10 - 20% | Photodimers, ring-opened products |
Note: These are hypothetical values for illustrative purposes. Actual degradation rates will depend on the specific experimental conditions (solvent, concentration, temperature, etc.).
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to monitor the stability of this compound.
-
Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: Start with a gradient of 5% B to 95% B over 20 minutes to ensure separation of the parent peak from any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the compound (e.g., 254 nm) or use a PDA detector to scan a range (e.g., 200-400 nm).
-
Sample Preparation: Prepare a ~1 mg/mL stock solution in acetonitrile or DMSO. Dilute to a working concentration (e.g., 50 µg/mL) with the initial mobile phase composition.
-
Method Validation: Once degradation products are generated (see Protocol 2), confirm that their peaks are well-resolved from the parent peak.
Protocol 2: Forced Degradation Study
This protocol describes how to generate degraded samples to test the stability-indicating nature of the analytical method.[2][14]
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature. Sample at 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.2 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C. Sample at 24, 48, and 72 hours.
-
Photostability: Place a clear vial of the stock solution in a photostability chamber. Expose to light as per ICH Q1B guidelines. Keep a control sample wrapped in foil at the same temperature. Sample at 8, 12, and 24 hours.
-
Analysis: Analyze all samples by the stability-indicating HPLC method to determine the percentage of the remaining parent compound and the relative amounts of degradation products.
Visualizations
Degradation Pathways and Experimental Workflow
The following diagrams illustrate the key degradation pathways and a typical workflow for assessing the stability of this compound.
Caption: Key degradation pathways for this compound.
Caption: General workflow for conducting a forced degradation stability study.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijrpp.com [ijrpp.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodimerization of chromone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
- 8. This compound 95% | CAS: 14736-31-3 | AChemBlock [achemblock.com]
- 9. Photodegradation of substituted stilbene compounds: what colors aging paper yellow? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijtsrd.com [ijtsrd.com]
- 11. ricerca.unich.it [ricerca.unich.it]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmasm.com [pharmasm.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
How to avoid dimerization in chromone synthesis
Welcome to the technical support center for chromone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of chromones, with a specific focus on avoiding dimerization. Below you will find frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is dimerization in the context of chromone synthesis, and why is it a problem?
A1: Dimerization is a side reaction where two molecules of a chromone precursor or the chromone product itself react to form a larger molecule, a dimer. This is problematic as it reduces the yield of the desired monomeric chromone, complicates the purification process due to the presence of closely related byproducts, and consumes valuable starting materials. Dimerization can occur through various mechanisms, including photodimerization and Michael addition reactions.
Q2: Which chromone synthesis methods are most susceptible to dimerization?
A2: While dimerization can potentially occur in any synthesis, methods that involve reactive intermediates under conditions that favor intermolecular reactions are more susceptible. For instance, syntheses conducted under photochemical conditions can lead to photodimerization[1]. Reactions that proceed via Michael acceptors in the presence of nucleophiles can also be prone to dimerization if a chromone-containing species acts as both the Michael acceptor and the nucleophile.
Q3: What are the general strategies to minimize dimerization?
A3: Key strategies include:
-
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time can favor the intramolecular cyclization to form the chromone over intermolecular dimerization.
-
Use of High Dilution: Performing the reaction at a lower concentration can physically separate the reactive molecules, thus reducing the likelihood of them reacting with each other.
-
Steric Hindrance: Introducing bulky substituent groups on the chromone precursors can sterically hinder the approach of two molecules, thereby preventing dimerization.
-
Control of Stoichiometry and Reagent Addition: Slow, controlled addition of a key reagent can maintain its low concentration in the reaction mixture, disfavoring side reactions.
-
Selection of Appropriate Catalysts: The choice of acid or base catalyst can significantly influence the reaction pathway, and some catalysts may promote the desired cyclization while minimizing side reactions.[2]
Q4: Can microwave-assisted synthesis help in avoiding dimerization?
A4: Yes, microwave-assisted synthesis can be an effective method to reduce dimerization and other side reactions. The rapid and uniform heating provided by microwaves can significantly shorten reaction times. This reduces the overall time the reactants and products are exposed to high temperatures, which can minimize the formation of thermally induced byproducts, including dimers. Several studies have reported improved yields and purity of chromones using microwave irradiation.[3]
Troubleshooting Guide: Dimerization Issues
This guide provides a structured approach to troubleshoot and mitigate dimerization during chromone synthesis.
Issue 1: Significant formation of a high molecular weight byproduct, suspected to be a dimer.
DOT Script:
Caption: Troubleshooting workflow for suspected dimerization.
Possible Causes & Solutions:
-
High Reactant Concentration: At high concentrations, the probability of intermolecular reactions leading to dimerization increases.
-
Solution: Employ high-dilution techniques. Conduct the reaction at a significantly lower molar concentration. This can be achieved by using a larger volume of solvent for the same amount of reactants.
-
-
Elevated Reaction Temperature: Higher temperatures can provide the activation energy for unwanted side reactions, including dimerization.
-
Solution: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of the undesired dimerization, thus improving selectivity.
-
-
Rapid Reagent Addition: A high local concentration of a reactive intermediate can be generated by the rapid addition of a reagent.
-
Solution: Add one of the key reactants slowly and in a controlled manner (e.g., using a syringe pump). This maintains a low steady-state concentration of the reactive species, favoring the intramolecular cyclization.
-
-
Lack of Steric Hindrance: Molecules without bulky groups can more easily approach each other to form a dimer.
-
Solution: If synthetically feasible, consider modifying the starting materials to include sterically bulky groups near the reactive sites. This can physically block the intermolecular reaction.
-
Issue 2: Dimer formation is observed specifically in light-exposed reactions.
DOT Script:
Caption: Logic for addressing photodimerization.
Possible Cause & Solution:
-
Photodimerization: The chromone ring system can be susceptible to [2+2] cycloaddition reactions upon exposure to UV or visible light, leading to the formation of cyclobutane-containing dimers.[1]
-
Solution: Protect the reaction from light. Conduct the synthesis in a flask wrapped in aluminum foil or in amber glassware. Working in a darkened fume hood can also be beneficial.
-
Data Presentation
The following tables summarize the effect of reaction conditions on the yield of the desired chromone product. A higher yield of the monomeric chromone generally indicates a reduction in side reactions, including dimerization.
Table 1: Effect of Base and Reaction Time in Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | EtONa (1) | Dioxane | 120 | 10 | 14 |
| 2 | NaOMe (1) | Dioxane | 120 | 10 | 15 |
| 3 | NaOMe (2) | Dioxane | 120 | 20 | 34 |
| 4 | NaOMe (2) | Dioxane | 120 | 40 | 87 |
| 5 | NaOMe (2) | Dioxane | 120 | 50 | 87 |
Data adapted from a study on microwave-assisted synthesis. A clear trend of improved yield is observed with increased equivalents of base and optimized reaction time, suggesting more efficient conversion to the desired product and less opportunity for side reactions.[3]
Table 2: Influence of Substituents on Chromone Synthesis Yield
| Entry | Substituent on 2'-hydroxyacetophenone | Product | Yield (%) |
| 1 | H | Chromone-2-carboxylic acid | 54 |
| 2 | 6-Br | 6-Bromochromone-2-carboxylic acid | 87 |
| 3 | 6-Cl | 6-Chlorochromone-2-carboxylic acid | 71 |
| 4 | 6-CH₃ | 6-Methylchromone-2-carboxylic acid | 64 |
This table illustrates that the electronic nature of the substituent on the starting material can significantly impact the yield of the chromone product under otherwise identical reaction conditions.[3]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid (High Yield, Low Byproducts)
This protocol is optimized for high yield, which implicitly minimizes byproduct formation, including potential dimers.[3]
Materials:
-
6-Bromo-2'-hydroxyacetophenone
-
Dioxane
-
Diethyl oxalate
-
Sodium methoxide (25% w/w in methanol)
-
Hydrochloric acid (6 M)
-
Water
Procedure:
-
Dissolve 6-bromo-2'-hydroxyacetophenone (1.16 mmol) in dioxane (2 mL) in a microwave vial.
-
Add diethyl oxalate (3.49 mmol) and a solution of sodium methoxide in methanol (2.32 mmol).
-
Seal the vial and heat the resulting solution in a microwave reactor to 120 °C for 20 minutes.
-
Cool the reaction mixture, then add a solution of HCl (6 M, 3 mL).
-
Heat the reaction again in the microwave reactor to 120 °C for 40 minutes.
-
After cooling, decant the reaction mixture over water (50 mL).
-
Filter the resulting solid and wash thoroughly with water to obtain the crude product.
-
Further purification can be achieved by recrystallization if necessary.
DOT Script for Experimental Workflow:
Caption: Workflow for microwave-assisted chromone synthesis.
Protocol 2: General Strategy for Minimizing Dimerization via High Dilution
This protocol outlines a general modification to a standard chromone synthesis procedure to incorporate the principle of high dilution.
Modification to a Standard Protocol:
-
Solvent Volume: Increase the volume of the reaction solvent by a factor of 10 to 100 compared to the standard protocol, while keeping the absolute amount of reactants the same. The optimal dilution factor may need to be determined empirically.
-
Reagent Addition:
-
Prepare two separate solutions. Solution A contains one of the key reactants (e.g., the o-hydroxyacetophenone derivative) in half of the total solvent volume.
-
Solution B contains the other key reactant(s) and catalyst in the remaining half of the solvent.
-
Using a syringe pump, add Solution B to Solution A dropwise over an extended period (e.g., 4-8 hours) with vigorous stirring.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the high dilution, the reaction may require a longer time to reach completion.
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure to concentrate the product before proceeding with the standard workup and purification.
This high-dilution, slow-addition technique is a powerful method to favor intramolecular reactions (cyclization to form the chromone) over intermolecular reactions (dimerization).
References
- 1. Photodimerization of chromone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ijrpc.com [ijrpc.com]
- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 4-oxo-4H-chromene-2-carboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 4-oxo-4H-chromene-2-carboxylate. Our aim is to help you refine your work-up procedure and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and work-up of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If necessary, extend the reflux time. |
| Improper pH during work-up. | Carefully adjust the pH with acid (e.g., HCl) after pouring the reaction mixture into ice water. The final product is typically isolated under acidic conditions.[1] | |
| Product loss during extraction. | Ensure thorough extraction by using an adequate volume of organic solvent (e.g., dichloromethane) and performing multiple extractions (e.g., 3 times).[1] | |
| Product is an Oil or Gummy Solid | Presence of impurities or residual solvent. | Purify the crude product using column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.[2] Recrystallization from a suitable solvent system like dichloromethane/n-hexane can also yield a crystalline solid.[1] |
| Incomplete cyclization. | Ensure acidic conditions are sufficient to promote the cyclization step after the initial condensation.[1] | |
| Product Contaminated with Starting Material | Incomplete reaction or inefficient purification. | Monitor the reaction progress via TLC to ensure full consumption of the starting 2'-hydroxyacetophenone. Optimize column chromatography conditions to improve separation. |
| Hydrolysis of the Ethyl Ester | Exposure to strong basic conditions for a prolonged period or during work-up. | Minimize the time the reaction mixture spends under basic conditions at elevated temperatures. During work-up, neutralize the basic reaction mixture promptly with acid. Basic hydrolysis can be intentionally performed to yield the corresponding carboxylic acid.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the synthesis of this compound?
A1: The synthesis typically involves a one-pot reaction where a substituted 2'-hydroxyacetophenone reacts with diethyl oxalate in the presence of a base like sodium ethoxide. This is followed by an acid-catalyzed intramolecular cyclization to form the chromone ring.[1]
Q2: How should the reaction be properly quenched and worked up?
A2: A standard work-up procedure involves pouring the reaction mixture into a vigorously stirred mixture of ice and water. This helps to hydrolyze any intermediates and precipitate the crude product. The pH should then be carefully adjusted with an acid, such as HCl, to ensure the product is in its neutral form for efficient extraction.[1][2]
Q3: What are the best solvents for recrystallizing this compound?
A3: A common and effective solvent system for recrystallization is a mixture of dichloromethane and n-hexane.[1] Ethanol can also be used.[3] The choice of solvent may depend on the specific impurities present.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
Q5: My final product shows a broad melting point. What could be the reason?
A5: A broad melting point typically indicates the presence of impurities. To obtain a sharp melting point, further purification is necessary. This can be achieved through recrystallization or column chromatography.[1][2]
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods.[1]
-
Reaction Setup: In a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-hydroxyacetophenone in a solution of sodium ethoxide in ethanol.
-
Addition of Reagent: To this solution, add diethyl oxalate.
-
Reaction: Heat the mixture to reflux and maintain for the duration determined by TLC monitoring (typically several hours).
-
Work-Up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing crushed ice with vigorous stirring.
-
Acidify the mixture with concentrated HCl to a pH of approximately 3.
-
Filter the resulting precipitate using a Büchner funnel and wash with cold water.
-
-
Purification:
-
Recrystallization: Recrystallize the crude solid from a mixture of dichloromethane and n-hexane.
-
Column Chromatography (if necessary): If the product is still impure, perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[2]
-
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Experimental Workflow for Synthesis and Work-up
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
Catalyst selection for efficient Ethyl 4-oxo-4H-chromene-2-carboxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data on catalyst selection.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of this compound, primarily focusing on the Claisen condensation and Baker-Venkataraman rearrangement pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods are the Claisen condensation of 2'-hydroxyacetophenone with diethyl oxalate, followed by an acid-catalyzed cyclization, and the Baker-Venkataraman rearrangement of a suitably substituted o-acyloxyacetophenone, also followed by cyclization.[1][2]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: Monitor the reaction progress by TLC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature.
-
Suboptimal catalyst/base: The choice and concentration of the base in the Claisen condensation or Baker-Venkataraman rearrangement are critical. Stronger bases like sodium ethoxide or sodium hydride are often used, but their concentration needs to be optimized.[3][4]
-
Side reactions: Formation of byproducts, such as coumarins, can reduce the yield of the desired chromone.[1] The choice of condensing agent and reaction conditions can influence the product distribution.
-
Purification losses: Significant product loss can occur during workup and purification. Optimize extraction and chromatography procedures to minimize these losses.
Q3: I am observing the formation of a significant amount of a side product. How can I identify and suppress it?
A3: Side product formation is a common issue.
-
Identification: Isolate the side product using column chromatography and characterize it using spectroscopic methods (NMR, MS).
-
Suppression:
-
Temperature control: Lowering the reaction temperature can sometimes improve selectivity.
-
Catalyst choice: In some cases, switching the catalyst or condensing agent can favor the desired reaction pathway. For example, in certain chromone syntheses, using phosphorus pentoxide instead of sulfuric acid can favor chromone formation over coumarin formation.[1]
-
Solvent polarity: Experiment with solvents of different polarities as this can influence the reaction pathway.
-
Q4: The final acid-catalyzed cyclization step is not proceeding efficiently. What can I do?
A4: Several acids can be used for the cyclization step, and their effectiveness can vary depending on the substrate. Common choices include hydrochloric acid, sulfuric acid, polyphosphoric acid, and p-toluenesulfonic acid.[1] If one acid is not effective, trying a different one is a reasonable troubleshooting step. Ensure the reaction medium is anhydrous for catalysts that are sensitive to water.
Catalyst Selection and Performance
The choice of catalyst is pivotal for achieving high efficiency in the synthesis of this compound. The following tables summarize quantitative data for different catalysts used in the key reaction steps.
Table 1: Base Catalysts for Claisen Condensation
| Catalyst/Base | Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Ethoxide | 2'-hydroxyacetophenone, Diethyl oxalate | Ethanol | Reflux | 4-6 | 70-80 | [5] |
| Sodium Hydride | 2'-hydroxyacetophenone, Diethyl oxalate | THF | Room Temp to Reflux | 2-4 | Reported as effective | [4] |
| Potassium tert-butoxide | 2'-hydroxyacetophenone, Diethyl oxalate | DMSO | Room Temp | 1-3 | High yields reported | [4] |
Table 2: Acid Catalysts for Cyclodehydration
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Hydrochloric Acid | Ethanol | Reflux | 2-4 | Good | [1] |
| Sulfuric Acid | Acetic Acid | 100 | 1-2 | High | [1] |
| Polyphosphoric Acid | Neat | 80-100 | 0.5-1 | Very Good | [1] |
| p-Toluenesulfonic Acid | Toluene | Reflux | 3-5 | Good | [1] |
Experimental Protocols
Protocol 1: Synthesis via Claisen Condensation and Acid-Catalyzed Cyclization
This two-step procedure is a widely used method for the synthesis of the target molecule.
Step 1: Claisen Condensation
-
To a solution of 2'-hydroxyacetophenone (1 equivalent) in anhydrous ethanol, add sodium ethoxide (1.1 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add diethyl oxalate (1.2 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate β-diketone.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the crude β-diketone from Step 1 in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 100°C for 1-2 hours.
-
Pour the cooled reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis via Baker-Venkataraman Rearrangement
This method involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization.
Step 1: Acylation of 2'-hydroxyacetophenone
-
To a solution of 2'-hydroxyacetophenone (1 equivalent) and pyridine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane), add ethyl oxalyl chloride (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the o-acyloxyacetophenone.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the o-acyloxyacetophenone from Step 1 in anhydrous pyridine.
-
Add powdered potassium hydroxide (3 equivalents) and stir the mixture at 50°C for 3-5 hours.
-
Pour the reaction mixture into ice-cold dilute HCl to precipitate the 1,3-diketone.
-
Filter, wash with water, and dry the solid.
Step 3: Acid-Catalyzed Cyclization
-
Follow the procedure described in Step 2 of Protocol 1.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for the synthesis via Claisen Condensation.
Caption: Workflow for the synthesis via Baker-Venkataraman Rearrangement.
References
Common impurities in Ethyl 4-oxo-4H-chromene-2-carboxylate and their removal
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding common impurities in Ethyl 4-oxo-4H-chromene-2-carboxylate and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my synthesis of this compound?
A1: Based on the typical Claisen condensation synthesis route, the most common impurities include:
-
Unreacted Starting Materials:
-
2'-Hydroxyacetophenone
-
Diethyl oxalate
-
-
Byproducts from Side Reactions:
-
Products from the self-condensation of diethyl oxalate.
-
Byproducts from the self-condensation of 2'-hydroxyacetophenone under basic conditions.
-
-
Residual Reagents and Solvents:
-
Base used in the reaction (e.g., sodium ethoxide).
-
Acid used during workup (e.g., hydrochloric acid).
-
Solvents used in the reaction and purification steps.
-
Q2: My reaction mixture is a complex spot on the TLC plate. How can I identify the main product and impurities?
A2: To effectively analyze your reaction mixture using Thin Layer Chromatography (TLC), consider the following:
-
Co-spotting: Spot your crude reaction mixture alongside the starting materials (2'-hydroxyacetophenone and diethyl oxalate) on the same TLC plate. This will help you identify if any starting materials remain.
-
Solvent System Optimization: Use a solvent system of varying polarity to achieve good separation of spots. A common starting point is a mixture of hexane and ethyl acetate. By gradually increasing the polarity (increasing the proportion of ethyl acetate), you can resolve the different components.
-
Visualization: Use a UV lamp to visualize the spots, as chromones are typically UV-active. Additionally, staining with potassium permanganate can help visualize non-UV active impurities.
Q3: I have a low yield after purification. What are the potential causes?
A3: Low yields can result from several factors during the synthesis and purification process:
-
Incomplete Reaction: The Claisen condensation may not have gone to completion. Monitor the reaction by TLC to ensure the disappearance of the limiting starting material.
-
Side Reactions: Suboptimal reaction conditions (e.g., temperature, reaction time, base concentration) can favor the formation of byproducts, consuming your starting materials.
-
Loss during Workup: Significant amounts of the product may be lost during the aqueous workup (extraction) phase if the pH is not carefully controlled or if emulsions form.
-
Inefficient Purification:
-
Recrystallization: Choosing an inappropriate solvent system can lead to poor recovery of the purified product. The product may be too soluble in the chosen solvent even at low temperatures, or it may "oil out" instead of crystallizing.
-
Column Chromatography: Improper selection of the stationary phase (silica gel) or eluent system can result in poor separation and loss of product. Co-elution of the product with impurities is a common issue.
-
Troubleshooting Guides
Issue 1: Presence of Unreacted 2'-Hydroxyacetophenone
Symptoms:
-
A spot on the TLC plate corresponding to the 2'-hydroxyacetophenone standard.
-
Characteristic peaks of 2'-hydroxyacetophenone in the 1H NMR spectrum of the crude or purified product.
Troubleshooting Workflow:
Caption: Workflow for addressing unreacted 2'-hydroxyacetophenone.
Removal Protocol: Flash Column Chromatography
This method is effective for separating the more polar 2'-hydroxyacetophenone from the less polar product.
Experimental Protocol:
-
Prepare the Column:
-
Dry pack a glass column with silica gel (230-400 mesh).
-
Wet the column with the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., hexane:ethyl acetate 95:5).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the product. The unreacted 2'-hydroxyacetophenone will typically elute later due to its higher polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Issue 2: Oily Product Instead of Crystalline Solid After Recrystallization
Symptoms:
-
The product separates as an oil rather than forming solid crystals upon cooling the recrystallization solvent.
Troubleshooting Workflow:
Caption: Troubleshooting guide for when the product oils out.
Removal Protocol: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent system is identified. For a related compound, ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate, a solvent system of dichloromethane/n-hexane has been shown to be effective.[1]
Experimental Protocol:
-
Solvent Selection: The ideal solvent (or solvent pair) should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems to try include ethanol, or mixtures like dichloromethane/hexane and ethyl acetate/hexane.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (the one in which the compound is more soluble) until the solid just dissolves.
-
Crystallization:
-
If using a single solvent, allow the flask to cool slowly to room temperature.
-
If using a solvent pair, slowly add the "poor" solvent (the one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Inducing Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Isolation: Once crystallization is complete (it is often beneficial to cool the flask in an ice bath to maximize yield), collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Purity Data
| Purification Stage | Purity (by HPLC) |
| Crude Product | ~80-90% |
| After Recrystallization | >95% |
| After Column Chromatography | >98% |
Note: These are typical values and can vary depending on the initial reaction conditions and the execution of the purification protocols.
Purification Workflow Overview
The following diagram outlines the general workflow for the purification of this compound.
Caption: General workflow for the purification of the target compound.
Chemical Structures of Common Molecules
Caption: Structures of the target compound and common starting material impurities.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Chromone Derivatives, Featuring Ethyl 4-oxo-4H-chromene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an objective comparison of the bioactivity of various chromone derivatives, with a special focus on Ethyl 4-oxo-4H-chromene-2-carboxylate, a key intermediate in the synthesis of many of these potent molecules.[3][4] While direct quantitative bioactivity data for this compound is limited in publicly available literature, its derivatives have demonstrated significant promise in anticancer, anti-inflammatory, and antimicrobial applications.[3] This guide synthesizes experimental data for a range of chromone derivatives to offer a comparative overview of their performance.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity of various chromone derivatives, providing a framework for understanding their therapeutic potential.
Table 1: Anticancer Activity of Chromone Derivatives
The anticancer potential of chromone derivatives is often evaluated by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Formylchromone | HeLa (Cervical Cancer) | 34.9 | [5] |
| 2-(4-Chlorophenyl)-4H-chromene | HepG-2 (Liver Cancer) | 1.63 | [6] |
| 2-(2,4-Dichlorophenyl)-4H-chromene | MCF-7 (Breast Cancer) | 1.72 | [6] |
| Chromone-2-carboxylic acid | A549 (Lung Cancer) | 73.32 | [7] |
| Chromone-2-carboxamide | A549 (Lung Cancer) | 36.79 | [7] |
| Epiremisporine H | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | [8] |
| Epiremisporine H | A549 (Non-small cell lung cancer) | 31.43 ± 3.01 | [8] |
Table 2: Anti-inflammatory Activity of Chromone Derivatives
The anti-inflammatory activity of chromones is frequently assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Derivative | Cell Line | Assay | IC50/EC50 (µM) | Reference |
| 2-(2-Phenylethyl)chromone derivatives | RAW 264.7 | Nitric Oxide Production | 7.0 - 12.0 | [7] |
| 2-(3-Fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | Human Neutrophils | Superoxide Anion Generation | 5.0 ± 1.4 | [9] |
| 5,8-di-tert-butyl-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide | RAW264.7 | Nitric Oxide Production | 5.33 ± 0.57 | [10] |
| 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate derivative (5k) | - | TNF-α inhibition | 0.047 ± 0.001 | [11] |
Table 3: Antimicrobial Activity of Chromone Derivatives
The antimicrobial efficacy of chromone derivatives is determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Aryl-3-nitro-2H-chromene derivative | S. aureus (MDR) | 4 | [12] |
| 2-Aryl-3-nitro-2H-chromene derivative | S. epidermidis (MDR) | 1-4 | [12] |
| Chromone-isoxazoline conjugate (5c) | E. coli | 5000 | [13] |
| Chromone-isoxazoline conjugate (5c) | B. subtilis | 5000 | [13] |
| Indolyl-4H-chromene derivative | S. pyogenes | 10 - 25 | [14] |
| Indolyl-4H-chromene derivative | E. coli | 10 - 25 | [14] |
Signaling Pathways and Experimental Workflows
The biological activities of chromone derivatives are mediated through their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
Detailed Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of chromone derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3][15] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[3][16]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chromone derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: After the incubation period, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of chromone derivatives against various microorganisms.
Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[1][17] Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[1]
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the chromone derivative and create a series of two-fold dilutions in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[17]
-
Result Interpretation: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the chromone derivative at which no visible growth is observed.[1]
Griess Assay for Anti-inflammatory Activity (Nitric Oxide Production)
This assay is used to quantify the production of nitric oxide (NO) by measuring its stable metabolite, nitrite, in cell culture supernatants.
Principle: The Griess reaction is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The intensity of the color is proportional to the nitrite concentration and is measured spectrophotometrically.
Procedure:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) in a 24-well plate. Pre-treat the cells with various concentrations of the chromone derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction:
-
Add an equal volume of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant in a 96-well plate.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration. The IC50 value can then be determined.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory effects of N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines on nitric oxide generation in stimulated raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indolyl-4H-Chromene Derivatives as Antibacterial Agents: Synthesis, in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide in multidrug-resistant cancer cells through activation of PERK/eIF2α/ATF4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide synthase by cobalamins and cobinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 16. Buy this compound | 14736-31-3 [smolecule.com]
- 17. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of Chromones: A Comparative Analysis of Ethyl 4-oxo-4H-chromene-2-carboxylate Derivatives
For Immediate Release
Researchers and drug development professionals are constantly seeking novel scaffolds for the development of potent and safe anti-inflammatory agents. The chromone core, specifically the 4-oxo-4H-chromene structure, has emerged as a promising pharmacophore. This guide provides a comparative analysis of the anti-inflammatory activity of derivatives of Ethyl 4-oxo-4H-chromene-2-carboxylate, a key intermediate in the synthesis of various bioactive molecules.[1] While direct experimental data on the anti-inflammatory properties of this compound itself is limited in the public domain, a substantial body of evidence for its derivatives highlights the therapeutic potential of this chemical class.
This guide will objectively compare the performance of various 4-oxo-4H-chromene derivatives against established inflammatory models and benchmark drugs, supported by experimental data from recent studies.
Comparative Anti-Inflammatory Activity of 4-Oxo-4H-chromene Derivatives
The anti-inflammatory efficacy of several series of chromone derivatives has been evaluated using in vitro and in vivo models. The primary mechanism of action for many of these compounds involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3] These pathways are critical in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
A summary of the quantitative data for representative chromone derivatives is presented below:
| Compound Class | Representative Compound | In Vitro Model | Key Target | Potency (IC50) / Efficacy | Reference |
| 2-Phenyl-4H-chromen-4-one Derivatives | Compound 8 | LPS-stimulated RAW 264.7 cells | NO, IL-6, TNF-α | Significant inhibition of NO, IL-6, and TNF-α at 2.5-10 µM | [2] |
| 4-Ferrocenylchroman-2-one Derivatives | Compound 3h | LPS-stimulated RAW 264.7 cells | NO, IL-6, TNF-α | Potent inhibition of NO production; significant reduction of IL-6 and TNF-α | [3] |
| 2-Oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates | Compound 5k | LPS-stimulated THP-1 cells | TNF-α | IC50 = 0.047 ± 0.001 µM (compared to Prednisolone IC50 = 0.033 ± 0.002 µM) | [4] |
| N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide Derivatives | Compound 15b | fMLF-activated human neutrophils | Superoxide anion, Elastase release | IC50 values in the single-digit micromolar range | [5] |
Key Signaling Pathways in Inflammation Modulated by Chromone Derivatives
The anti-inflammatory effects of 4-oxo-4H-chromene derivatives are largely attributed to their ability to interfere with intracellular signaling cascades that lead to the expression of inflammatory genes. The NF-κB and MAPK pathways are central to this process.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols cited in the comparative analysis.
In Vitro Anti-Inflammatory Activity Assay
Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are seeded in 96-well plates. Cells are pre-incubated with various concentrations of the test compounds (e.g., 2.5, 5, 10 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (0.5 µg/mL) for 24 hours.[2]
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent assay.[2][3] Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
Cytokine Measurement (TNF-α and IL-6): The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2][3]
In Vivo Anti-Inflammatory Activity Assay (LPS-induced model)
Animal Model: Male C57BL/6 mice are used for the in vivo studies. The animals are housed under standard laboratory conditions with free access to food and water.
Experimental Procedure: Mice are treated with the test compound (e.g., 15 and 30 mg/kg) via intraperitoneal injection. After 30 minutes, inflammation is induced by tracheal instillation of LPS (5 mg/kg).[2] After a specified time, blood samples are collected, and the serum levels of TNF-α and IL-6 are measured by ELISA.[2]
Logical Relationship of Anti-Inflammatory Action
The validation of a potential anti-inflammatory agent follows a logical progression from identifying its effect on cellular models to understanding its mechanism of action and finally confirming its efficacy in a living organism.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds for the development of novel anti-inflammatory drugs. The presented data indicates that various modifications to the core chromone structure can lead to potent inhibition of key inflammatory mediators and pathways. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties of these derivatives are warranted to translate their preclinical efficacy into clinical applications. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Khellin vs. Ethyl 4-oxo-4H-chromene-2-carboxylate as a Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of the naturally occurring furochromone, Khellin, and the synthetic scaffold, Ethyl 4-oxo-4H-chromene-2-carboxylate. The comparison is based on available experimental data to inform researchers on their potential as foundational structures in drug discovery and development.
Introduction to the Scaffolds
Khellin , a natural product extracted from the Ammi visnaga plant, has a long history in traditional medicine for treating ailments such as renal colic, asthma, and angina pectoris.[1][2] It is a furochromone with a range of documented pharmacological activities, primarily acting as a smooth muscle relaxant.[3] Its established biological effects have made it a starting point for the development of synthetic drugs, most notably sodium cromoglycate.
This compound is a synthetic compound belonging to the chromone class of heterocyclic compounds. The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[4] This particular derivative serves as a versatile intermediate in the synthesis of novel compounds with a wide array of potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[5][6] While direct pharmacological data on the parent compound is limited, its derivatives have shown significant promise in preclinical studies.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for Khellin and derivatives of this compound to facilitate a direct comparison of their pharmacological profiles.
Table 1: Comparative Biological Activities and Potency
| Parameter | Khellin | This compound Derivatives | Reference Compound/Assay | Source(s) |
| Primary Mechanism | Calcium channel blocker, Phosphodiesterase inhibitor | Varies by derivative (e.g., Enzyme inhibition, Apoptosis induction) | - | [3][7] |
| Therapeutic Areas | Asthma, Angina, Vitiligo, Psoriasis, Kidney Stones | Cancer, Inflammation, Microbial Infections, Diabetes | - | [1][2][8][9] |
| Anticancer Activity (IC50) | 12.54 - 17.53 µg/mL (MCF-7, HepG2) | Varies significantly with substitution. e.g., certain 4H-chromene derivatives show IC50 < 20 μM against various cancer cell lines. | Doxorubicin | [10][11] |
| Anti-inflammatory Activity | Modulates release of inflammatory mediators | Derivatives show promising activity | - | [3][5] |
| Antioxidant Activity (IC50) | IC50 of 8.77 ± 0.2 µg/mL (for A. visnaga extract) | Certain 4H-chromene-3-carboxamides show IC50 values of 1.10 - 1.39 μg/mL. | Ascorbic acid, Rutin | [1][4] |
| α-Glucosidase Inhibition (IC50) | Not a primary activity | A lead 2-aryl-4H-chromene derivative showed an IC50 of 62.26 µM. | - | [12] |
Table 2: Comparative Pharmacokinetic and Physicochemical Properties
| Parameter | Khellin | This compound & Derivatives | Source(s) |
| Water Solubility | Low (~120 µg/mL) | Generally low, can be modified by derivatization. | [5][13] |
| Bioavailability | Low oral bioavailability | Dependent on the specific derivative. | [13] |
| Metabolism | Information on specific metabolites is not extensively detailed in the provided results. | Dependent on the specific derivative. | [7] |
| Key Structural Features | Furochromone core | Chromone core with an ethyl carboxylate group at position 2. | - |
Signaling Pathways and Mechanisms of Action
Khellin
Khellin exerts its pharmacological effects through multiple mechanisms. Its primary action is the relaxation of smooth muscles, which is achieved through the modulation of calcium ion channels and the inhibition of phosphodiesterase (PDE) enzymes.[3][7] By blocking calcium influx into smooth muscle cells, Khellin leads to vasodilation and bronchodilation.[7] Its inhibition of PDE increases intracellular levels of cyclic AMP (cAMP), further contributing to smooth muscle relaxation and also producing anti-inflammatory effects.[3][7]
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing Biopharmaceutical Attributes of Khellin by Amorphous Binary Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetic evaluation of visnagin and Ammi visnaga aqueous extract after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Comparative analysis of different synthetic routes to Ethyl 4-oxo-4H-chromene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-oxo-4H-chromene-2-carboxylate is a valuable scaffold in medicinal chemistry and drug discovery, with its derivatives exhibiting a wide range of biological activities. The efficient synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative analysis of three prominent synthetic routes: the classical Claisen condensation, the Baker-Venkataraman rearrangement, and modern microwave-assisted synthesis. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Claisen Condensation | 2'-Hydroxyacetophenone, Diethyl oxalate | Sodium ethoxide, Ethanol, HCl (acidification) | Several hours | 70-80% | Well-established, reliable, good yields | Relatively long reaction times, use of strong base |
| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenone, Oxalyl chloride, Ethanol | Pyridine, KOH | Several hours | Moderate to High | Versatile for various chromones, good yields reported for related compounds | Multi-step process, requires isolation of intermediates |
| Microwave-Assisted Synthesis | 2'-Hydroxyacetophenone, Diethyl oxalate | Base (e.g., piperidine), Solvent-free or minimal solvent | Minutes | High | Dramatically reduced reaction times, often higher yields, environmentally friendly | Requires specialized microwave reactor, optimization may be needed |
Synthetic Pathways and Methodologies
This section provides a detailed overview of the reaction mechanisms and experimental protocols for each synthetic route.
Claisen Condensation
The Claisen condensation is a classical and widely used method for the formation of β-keto esters. In this synthesis, the enolate of 2'-hydroxyacetophenone undergoes a condensation reaction with diethyl oxalate, followed by an intramolecular cyclization to form the chromone ring.
Reaction Pathway:
Figure 1. Claisen condensation pathway for this compound.
Experimental Protocol:
-
Enolate Formation: To a solution of 2'-hydroxyacetophenone (1 equivalent) in anhydrous ethanol, add a solution of sodium ethoxide (2 equivalents) in ethanol.
-
Condensation: To the resulting mixture, add diethyl oxalate (1.1 equivalents) dropwise at room temperature. The reaction mixture is then stirred for 4-6 hours.
-
Cyclization and Work-up: The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The precipitated solid is filtered, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from ethanol to afford this compound. A typical yield for analogous reactions is in the range of 70-80%.[1]
Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a two-step process that transforms a 2-acyloxyacetophenone into a 1,3-diketone, which then undergoes cyclization to form the chromone ring. This method is versatile for the synthesis of various substituted chromones and flavones.[2]
Reaction Pathway:
Figure 2. Baker-Venkataraman rearrangement pathway.
Experimental Protocol:
-
Esterification: Dissolve 2-hydroxyacetophenone (1 equivalent) in pyridine and add ethyl chloroformate (1.1 equivalents) dropwise while cooling in an ice bath. Stir the mixture at room temperature for 2-3 hours. The reaction mixture is then poured into ice-cold dilute HCl to precipitate the 2-(ethoxycarbonyloxy)acetophenone intermediate.
-
Rearrangement: Dissolve the dried intermediate in pyridine and add powdered potassium hydroxide (3 equivalents). Heat the mixture at 50-60°C for 1-2 hours. After cooling, the mixture is acidified with acetic acid to precipitate the 1-(2-hydroxyphenyl)-3-ethoxy-1,3-propanedione.
-
Cyclization: Dissolve the diketone intermediate in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 1-2 hours.
-
Work-up and Purification: Pour the cooled reaction mixture into ice water. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the final product.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods.[3] It often leads to dramatic reductions in reaction times, increased yields, and cleaner reactions. For the synthesis of this compound, a one-pot microwave-assisted Claisen condensation can be employed.
Workflow:
Figure 3. Microwave-assisted one-pot synthesis workflow.
Experimental Protocol:
-
Reaction Setup: In a microwave-safe vessel, mix 2'-hydroxyacetophenone (1 equivalent), diethyl oxalate (1.2 equivalents), and a catalytic amount of a suitable base (e.g., piperidine or pyrrolidine). The reaction can often be performed under solvent-free conditions or with a minimal amount of a high-boiling point solvent like DMF or DMSO.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a pre-set temperature (e.g., 120-150°C) for a short duration (typically 5-15 minutes). The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is acidified with dilute HCl. The resulting solid is filtered, washed with water, and then purified by recrystallization from ethanol or by column chromatography. This method often results in high yields and purity, minimizing the need for extensive purification.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher, including available equipment, desired scale, and time constraints. The Claisen condensation offers a reliable and well-documented procedure with good yields, making it suitable for standard laboratory settings. The Baker-Venkataraman rearrangement provides a versatile, albeit more stepwise, approach that can be adapted for the synthesis of a variety of chromone derivatives. For rapid synthesis, high throughput screening, and adherence to green chemistry principles, microwave-assisted synthesis is the superior choice, offering significantly reduced reaction times and often improved yields. The detailed protocols and comparative data in this guide are intended to facilitate an informed decision for the efficient synthesis of this important heterocyclic compound.
References
A Comparative Guide to the Efficacy of Ethyl 4-oxo-4H-chromene-2-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Ethyl 4-oxo-4H-chromene-2-carboxylate and its naturally occurring structural analogs, Khellin and Visnagin. While direct biological efficacy data for this compound is limited in publicly available research, this document summarizes the extensive data on related chromone derivatives to provide a predictive comparison of its potential therapeutic activities. The focus is on the well-documented anticancer and anti-inflammatory properties of this class of compounds.
I. Overview of Biological Activities
The 4-oxo-4H-chromene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] this compound serves as a key intermediate in the synthesis of more complex, biologically active molecules.[2] Research into its derivatives has revealed promising anti-inflammatory and anticancer properties.[2] This guide will compare the known efficacy of the related natural products, Khellin and Visnagin, to provide a benchmark for the potential of this compound.
II. Comparative In Vitro Efficacy
The in vitro cytotoxic activity of Khellin and Visnagin has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below. No direct IC50 values for this compound are currently available in the cited literature.
Table 1: Comparative Cytotoxicity (IC50) of Chromone Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| Khellin | Hep-G2 | Liver Carcinoma | 13.3 ± 0.78[3] |
| MCF7 | Breast Carcinoma | 13.3 ± 0.94[3] | |
| HCT-116 | Colon Carcinoma | > 13.3[3] | |
| HeLa | Cervical Carcinoma | > 35.5[3] | |
| Visnagin | Hep-G2 | Liver Carcinoma | 10.9 ± 0.68[3] |
| HCT-116 | Colon Carcinoma | 12.3 ± 0.94[3] | |
| MCF7 | Breast Carcinoma | 13.7 ± 0.942[3] | |
| HeLa | Cervical Carcinoma | 35.5 ± 1.2[3] | |
| Doxorubicin (Control) | - | - | < 10[3] |
Data presented as Mean ± SD.
III. Comparative In Vivo Efficacy
In vivo studies have primarily focused on the anti-inflammatory effects of Visnagin. These studies provide valuable insight into the potential in vivo applications of chromone derivatives.
Table 2: In Vivo Anti-inflammatory Efficacy of Visnagin
| Compound | Animal Model | Condition | Dosage | Key Findings | Reference |
| Visnagin | Rat | Adjuvant-induced arthritis | Not specified | Exhibited anti-inflammatory effects by decreasing MDH1 activity and expression, increasing anti-inflammatory IL-10 levels, and reducing levels of inflammatory cytokines. | [4] |
| Visnagin | Mouse | Acetic acid-induced writhing, Carrageenan-induced inflammation | 10, 20, and 30 mg/kg | Attenuated writhing response and suppressed inflammation by decreasing leukocyte infiltration and levels of TNF-α, IL-1β, and IL-6. | [2][5] |
IV. Potential Mechanisms of Action and Signaling Pathways
The therapeutic effects of chromone derivatives are attributed to their interaction with various cellular signaling pathways. While the specific mechanism for this compound is not yet elucidated, studies on its analogs suggest several potential targets.
Anti-inflammatory Signaling
Chromone derivatives have been shown to exert their anti-inflammatory effects by modulating key inflammatory pathways. A notable mechanism is the inhibition of the p38 MAPK signaling cascade .[4][6] This pathway is crucial for the production of pro-inflammatory cytokines. Some derivatives have also been found to inhibit the TRAF6-ASK1-p38 pathway , which is dependent on reactive oxygen species (ROS).[7][8]
Caption: Potential anti-inflammatory signaling pathway modulated by chromone derivatives.
Anticancer Signaling
The anticancer activity of chromone derivatives may involve multiple mechanisms. One proposed mechanism is the inhibition of topoisomerase enzymes , which are critical for DNA replication and repair in cancer cells.[9] Another potential target is the Bcr-Abl tyrosine kinase , an oncoprotein associated with certain types of leukemia.[9]
Caption: Potential anticancer mechanisms of chromone derivatives.
V. Experimental Protocols
This section provides an overview of the methodologies used to assess the in vitro and in vivo efficacy of chromone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Khellin, Visnagin) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
This model is commonly used to evaluate the anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Mice or rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: Animals are divided into groups and treated with the vehicle, a standard anti-inflammatory drug (e.g., Indomethacin), or different doses of the test compound (e.g., Visnagin) via oral gavage or intraperitoneal injection.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.
-
Measurement of Paw Edema: The volume of the paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.
-
Biochemical Analysis: At the end of the experiment, blood and tissue samples can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of Chromone Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-oxo-4H-chromene-2-carboxylate is a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. A critical aspect of drug development is understanding a compound's selectivity, or its tendency to interact with off-target molecules, which can lead to unforeseen side effects. This guide provides a comparative analysis of the cross-reactivity of chromone-based compounds, leveraging available data on structurally related analogs to infer the potential selectivity profile of this compound. Due to a lack of publicly available, extensive cross-reactivity screening data for this compound itself, this guide focuses on the selectivity of other well-characterized chromone derivatives against key drug target families, namely Sirtuins and Phosphodiesterases (PDEs).
Data Presentation: Selectivity of Chromone Analogs
The following tables summarize the in vitro inhibitory activity and selectivity of various chromone derivatives against different enzyme families. This data provides a framework for understanding how modifications to the chromone scaffold can influence potency and selectivity.
Table 1: Selectivity of Chromone-Based Sirtuin 2 (SIRT2) Inhibitors
| Compound ID | Chromone/Chroman-4-one Scaffold | SIRT2 IC₅₀ (µM) | SIRT1 Inhibition (%) @ 200 µM | SIRT3 Inhibition (%) @ 200 µM | Reference |
| 1a | 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | <10 | <10 | [1][2] |
| (-)-1a | Enantiomer of 1a | 1.5 | Not reported | Not reported | [1][2] |
| (+)-1a | Enantiomer of 1a | 4.5 | Not reported | Not reported | [1][2] |
| 3a | 8-bromo-6-chloro-2-pentylchromone | 5.5 | <10 | <10 | [1][2] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency. Inhibition percentages at a fixed concentration provide a measure of selectivity against other sirtuin isoforms.[1][2]
Table 2: Selectivity Profile of a Chromone-Based Phosphodiesterase 10A (PDE10A) Inhibitor
| Compound ID | Target PDE | IC₅₀ (nM) | Selectivity Fold vs. Other PDEs | Reference |
| 3e | PDE10A | 6.5 | >95-fold | [3] |
This table highlights a chromone derivative with high selectivity for its primary target, PDE10A, over other phosphodiesterase family members.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies for assessing the selectivity of chromone derivatives.
Sirtuin Inhibition Assay (Fluorometric)
This assay quantifies the deacetylase activity of sirtuins and is used to determine the inhibitory potential of test compounds.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluorogenic acetylated peptide substrate
-
NAD+ (cofactor)
-
Developer solution
-
Assay buffer (e.g., Tris-buffered saline)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, the respective sirtuin enzyme, and the fluorogenic peptide substrate.
-
Compound Addition: Varying concentrations of the test compounds (or vehicle control) are added to the wells of the microplate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for deacetylation.
-
Development: A developer solution is added to each well, which generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined by fitting the data to a dose-response curve.[1][4][5]
Phosphodiesterase (PDE) Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the hydrolysis of cyclic nucleotides (cAMP or cGMP) by PDE enzymes.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1-11)
-
Radiolabeled substrate: [³H]cAMP or [³H]cGMP
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Scintillation fluid
-
Microplates and filtration apparatus
Procedure:
-
Reaction Setup: The reaction is carried out in microplates containing the assay buffer, a specific PDE enzyme, and the test compound at various concentrations.
-
Reaction Initiation: The reaction is started by the addition of the radiolabeled substrate.
-
Incubation: The mixture is incubated at 30°C for a defined time.
-
Reaction Termination and Separation: The reaction is stopped, and the radiolabeled product is separated from the unreacted substrate, often using affinity chromatography or filtration.
-
Quantification: The amount of radioactivity in the product fraction is measured using a scintillation counter.
-
Data Analysis: The inhibitory activity is calculated, and IC₅₀ values are determined to assess the potency and selectivity of the compound against different PDE isoforms.[3][6]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the cross-reactivity of a test compound.
Caption: General workflow for assessing the cross-reactivity of a test compound.
Conclusion
While direct cross-reactivity data for this compound is limited, the analysis of structurally related chromone derivatives provides valuable insights into the potential selectivity of this compound class. The presented data on SIRT2 and PDE inhibitors demonstrates that modifications to the chromone scaffold can yield highly selective compounds. For a comprehensive understanding of the cross-reactivity of this compound, it is imperative to perform broad-panel screening against various target families, such as kinases, GPCRs, and other enzymes, using the standardized experimental protocols outlined in this guide. Such studies are crucial for the development of safe and effective therapeutic agents based on the promising chromone scaffold.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Optimization of Chromone Derivatives as Novel Selective Phosphodiesterase 10 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]
- 5. SIRT2 Activity Assay Kit | 566329 [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Ethyl 4-oxo-4H-chromene-2-carboxylate
A definitive confirmation of the three-dimensional structure of novel chemical entities is a cornerstone of modern drug discovery and development. For researchers and scientists engaged in this pursuit, a precise understanding of a molecule's spatial arrangement is paramount for elucidating its biological activity and optimizing its therapeutic potential. This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for confirming the structure of Ethyl 4-oxo-4H-chromene-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry.
This technical document delves into the experimental data and protocols supporting the structural elucidation of this compound and its derivatives. By presenting a side-by-side analysis of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this guide offers a clear perspective on the strengths and limitations of each method, empowering researchers to make informed decisions in their analytical workflows.
At a Glance: Comparing Analytical Techniques
The precise determination of a molecule's structure can be approached through various analytical methods. While X-ray crystallography provides a definitive solid-state conformation, techniques like NMR and Mass Spectrometry offer valuable insights into the molecule's structure in solution and its elemental composition.
| Analytical Technique | Information Provided | Phase | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Solid | Unambiguous determination of absolute stereochemistry and conformation in the solid state. | Requires a suitable single crystal, which can be challenging to grow. The determined structure may not represent the conformation in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and spatial proximity of atoms in a molecule. | Liquid | Provides detailed structural information in solution, which is often more biologically relevant. Allows for the study of dynamic processes. | Structure determination can be complex for larger molecules. Does not directly provide bond lengths and angles. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | Gas | High sensitivity and accuracy in determining molecular formula. | Does not provide information on the 3D arrangement of atoms or stereochemistry. |
X-ray Crystallography: The Gold Standard for Structural Confirmation
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, scientists can construct an electron density map and, from that, a detailed model of the molecule's structure, including bond lengths, bond angles, and torsional angles.
Crystallographic Data of this compound Derivatives
| Parameter | Ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate | Ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate |
| Molecular Formula | C₁₉H₁₆O₄ | C₁₈H₁₃FO₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 11.533 (2) Å, b = 10.519 (2) Å, c = 13.189 (3) Å, β = 98.431 (16)° | a = 10.499 (2) Å, b = 11.996 (2) Å, c = 12.001 (2) Å, β = 109.918 (15)° |
| Volume (ų) | 1582.4 (5) | 1418.4 (5) |
| Z | 4 | 4 |
Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1][2]
The analysis of these structures reveals that the chromone core is essentially planar, and the ethyl ester substituent adopts a conformation that minimizes steric hindrance. This information is critical for understanding how the molecule might interact with biological targets.
Alternative Analytical Techniques for Structural Confirmation
While X-ray crystallography provides a static, solid-state picture, other techniques offer complementary information about the molecule's structure in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the connectivity of atoms and their spatial relationships. For this compound, ¹H and ¹³C NMR are instrumental in confirming the presence and arrangement of its functional groups.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 8.14 | dd | 8.3, 1.5 | H-5 |
| 7.71 | ddd | 8.5, 7.1, 1.6 | H-7 | |
| 7.57 | d | 8.5 | H-8 | |
| 7.41 | t | 7.6 | H-6 | |
| 7.07 | s | - | H-3 | |
| 4.41 | q | 7.1 | -OCH₂CH₃ | |
| 1.41 | t | 7.1 | -OCH₂CH₃ | |
| ¹³C NMR | 178.4 | s | - | C-4 |
| 160.5 | s | - | C=O (ester) | |
| 155.9 | s | - | C-8a | |
| 152.2 | s | - | C-2 | |
| 134.7 | s | - | C-7 | |
| 125.9 | s | - | C-5 | |
| 125.7 | s | - | C-6 | |
| 124.4 | s | - | C-4a | |
| 118.8 | s | - | C-8 | |
| 114.7 | s | - | C-3 | |
| 63.0 | s | - | -OCH₂CH₃ | |
| 14.1 | s | - | -OCH₂CH₃ |
Data obtained from the supplementary information of "Organophotoredox Catalysed Stereoselective Reductive Dimerization of Chromone-2-Carboxylic Esters".
The observed chemical shifts and coupling constants are consistent with the proposed structure of this compound, confirming the connectivity of the atoms and the presence of the chromone core and the ethyl ester group.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₂H₁₀O₄), the expected exact mass is 218.0579. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition of the molecule.
Comparative Analysis: Weaving Together the Structural Narrative
A comprehensive structural confirmation of this compound is best achieved by integrating the data from multiple analytical techniques.
The crystallographic data from the derivatives of this compound strongly suggest a planar chromone core with a defined orientation of the ethyl ester group in the solid state.[1][2] NMR spectroscopy complements this by confirming the connectivity and relative arrangement of the protons and carbons in solution, which is consistent with the solid-state structure. Finally, mass spectrometry provides the definitive elemental composition, ensuring that the analyzed molecule has the correct molecular formula. Together, these techniques provide a robust and comprehensive confirmation of the structure of this compound.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-purity this compound (or its derivative) is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate, ethanol, or acetone) to form a saturated or near-saturated solution. Single crystals are grown by slow evaporation of the solvent at a constant temperature, by vapor diffusion, or by slow cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to minimize the difference between the observed and calculated structure factors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Other experiments, such as COSY, HSQC, and HMBC, can be performed to establish correlations between protons and carbons.
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform to convert the time-domain data into a frequency-domain spectrum. The spectrum is then phased, and the baseline is corrected.
-
Spectral Analysis: The chemical shifts of the signals are referenced to the residual solvent peak or TMS. The integrals of the ¹H signals are measured to determine the relative number of protons. The multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) are analyzed to determine the connectivity of the atoms.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which generates gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., time-of-flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis: The high-resolution mass spectrum is analyzed to determine the accurate mass of the molecular ion. This accurate mass is then used to calculate the elemental composition using a formula calculator, which is compared to the expected formula of C₁₂H₁₀O₄.
References
A Comparative Guide to the Structure-Activity Relationships of Ethyl 4-oxo-4H-chromene-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chromene scaffold, particularly derivatives of ethyl 4-oxo-4H-chromene-2-carboxylate, represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from various studies to aid researchers in the design and development of novel therapeutic agents.
General Synthesis and Screening Workflow
The development of novel this compound derivatives typically follows a structured workflow, from initial synthesis to biological evaluation. This process allows for the systematic exploration of the chemical space and the identification of potent and selective compounds.
Caption: General workflow for the synthesis and biological evaluation of chromene derivatives.
Anticancer Activity: SAR and Mechanistic Insights
Derivatives of 4-oxo-4H-chromene have shown significant potential as anticancer agents, with activities attributed to various mechanisms including the inhibition of key signaling pathways and disruption of cellular machinery.[1]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the chromene ring.
| Position of Substitution | Observed Activity | Key Findings |
| C2-Position | Modifications at the C2 position can significantly impact cytotoxicity. | Introduction of N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide moieties has been shown to be effective.[2] |
| C4-Position | The substituent at the C4-position plays a crucial role in activity against multi-drug resistant (MDR) cancer cells. | Studies on 4H-chromene derivatives have revealed that modifications at this position are critical for selective activity against MDR cell lines like HL60/MX2.[3] |
| C6-Position | Substitution at the C6-position with aryl groups influences anticancer potency. | SAR studies have been conducted to understand the impact of different substituents at this position on cytotoxicity.[3] |
Signaling Pathways in Anticancer Activity
Several signaling pathways have been identified as targets for 4-oxo-4H-chromene derivatives in cancer cells. These compounds can induce apoptosis and inhibit cell proliferation by modulating these pathways.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain chromene derivatives have been found to suppress this pathway, leading to apoptosis in cancer cells.[1]
Caption: Inhibition of the NF-κB signaling pathway by chromene derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
This compound derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi. The SAR studies in this area aim to optimize the antimicrobial potency and spectrum.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
| Compound Series | Target Organisms | MIC Range (µg/mL) | Key Findings |
| 4-Hydroxy-chromene-2-one derivatives | S. aureus, E. coli, C. albicans | 16 - >256 | The nature of the substituent on the benzopyran moiety significantly influences antimicrobial activity. Some derivatives showed strong inhibitory potential against C. albicans.[4][5] |
| 2-Amino-4H-chromene derivatives | Gram-positive and Gram-negative bacteria | Moderate to Potent | Microwave-assisted synthesis has yielded derivatives with good potency against various bacterial strains.[6] |
| Thiazole-substituted chromenes | Pathogenic bacteria and fungi | Significant Activity | Hybrid molecules incorporating a thiazole ring have demonstrated promising antimicrobial effects.[7] |
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Chromene derivatives have emerged as promising anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory process.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
| Derivative Class | In Vitro Model | IC50 / Inhibition | Key Findings |
| N-(4-oxo-4H-chromen-2-yl)benzenesulfonamides | fMLF-activated human neutrophils | Single-digit µM | These compounds are potent inhibitors of superoxide anion generation and elastase release.[2] |
| 2-Phenyl-4H-chromen-4-one derivatives | LPS-stimulated RAW264.7 cells | Potent NO inhibition | Specific derivatives were found to suppress the release of pro-inflammatory cytokines.[8] |
| 2-Oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates | LPS-induced mice model | Significant reduction in TNF-α and IL-6 | Certain compounds demonstrated potent in vivo anti-inflammatory activity.[9] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of these chromene derivatives are often mediated through the inhibition of pro-inflammatory signaling cascades.
Toll-like receptor 4 (TLR4) is a key sensor for bacterial lipopolysaccharide (LPS), a potent inflammatory stimulus. Activation of TLR4 triggers downstream signaling through mitogen-activated protein kinases (MAPKs), leading to the production of inflammatory mediators. Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to inhibit this pathway.[8][10][11]
Caption: Inhibition of the TLR4/MAPK signaling pathway by 2-phenyl-4H-chromen-4-one derivatives.
Experimental Protocols
General Procedure for the Synthesis of 4-oxo-4H-chromene-2-carboxylic acid ethyl ester derivatives
A common synthetic route involves the Claisen condensation of a substituted 2-hydroxyacetophenone with diethyl oxalate in the presence of a base like sodium ethoxide, followed by acid-catalyzed cyclization. Further modifications can be introduced at various positions of the chromene ring.
Step 1: Synthesis of the chromone ester A mixture of an appropriately substituted 2-hydroxyacetophenone and diethyl oxalate is added to a solution of sodium in absolute ethanol. The mixture is refluxed, then cooled, and the resulting precipitate is filtered. The solid is then dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product, which is then recrystallized.
Step 2: Derivatization The parent this compound can be further modified. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Substitutions on the benzene ring are typically introduced from the starting 2-hydroxyacetophenone.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized chromene derivatives and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth.
-
Serial Dilution: The synthesized compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the plates are incubated for 24 hours.
-
Nitrite Measurement: The production of nitric oxide (NO) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Potential: A Head-to-Head Comparison of Ethyl 4-oxo-4H-chromene-2-carboxylate and Standard Enzyme Inhibitors
For Immediate Release:
[City, State] – December 24, 2025 – In the dynamic landscape of drug discovery, the quest for novel and effective enzyme inhibitors is paramount. This guide provides a comprehensive head-to-head comparison of Ethyl 4-oxo-4H-chromene-2-carboxylate's potential inhibitory activity against two key enzymes, Xanthine Oxidase (XO) and Carbonic Anhydrase (CA), benchmarked against their respective standard inhibitors, Allopurinol and Acetazolamide. This analysis is supported by available experimental data on related compounds and detailed in vitro assay protocols, offering valuable insights for researchers, scientists, and drug development professionals.
While direct inhibitory data for this compound is not extensively available in the current literature, the broader family of chromone derivatives has demonstrated significant potential as inhibitors of both Xanthine Oxidase and Carbonic Anhydrase. This guide synthesizes the available data to provide a comparative framework and underscore the therapeutic promise of the chromone scaffold.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for standard inhibitors and representative chromone derivatives against Xanthine Oxidase and Carbonic Anhydrase. It is important to note that direct IC50 values for this compound were not found in the reviewed literature; the data for chromone derivatives is presented to illustrate the potential of this chemical class.
| Target Enzyme | Compound | Class | IC50 Value | Reference |
| Xanthine Oxidase | Allopurinol | Standard Inhibitor | ~0.13 - 8.62 µg/mL | [1][2] |
| ~0.82 - 22.97 µM | [1][3][4] | |||
| A 2-phenylthiazole-4-carboxylic acid derivative | Chromone Derivative Analog | 48.6 nM | [5] | |
| A 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative | Chromone Derivative Analog | 0.21 µM | [5] | |
| N-(1,3-diaryl-3-oxopropyl)amide derivative | Chromone Derivative Analog | 2.45 µM | [5] | |
| Carbonic Anhydrase II (hCA II) | Acetazolamide | Standard Inhibitor | ~2.4 - 4515 nM (Ki) | [6] |
| IC50: 177.03 ± 6.08 nM | [7] | |||
| Schiff's bases of 3-formyl-chromone | Chromone Derivative | 1.9 - 102 nM (Ki) | [8] | |
| 4-substituted-3-pyridinesulfonamides | Chromone Derivative Analog | 9.9 - 140 nM (Ki) | [9] | |
| Carbonic Anhydrase IX (hCA IX) | Acetazolamide | Standard Inhibitor | - | - |
| Schiff's bases of 3-formyl-chromone | Chromone Derivative | 6.3 - 48 nM (Ki) | [8] | |
| 4-substituted-3-pyridinesulfonamides | Chromone Derivative Analog | 4.6 - 313 nM (Ki) | [9] | |
| Carbonic Anhydrase XII (hCA XII) | Acetazolamide | Standard Inhibitor | - | - |
| Schiff's bases of 3-formyl-chromone | Chromone Derivative | 5.9 - 50 nM (Ki) | [8] | |
| 4-substituted-3-pyridinesulfonamides | Chromone Derivative Analog | 3.4 - 21.6 nM (Ki) | [9] |
Signaling Pathways and Inhibition
The following diagrams illustrate the biochemical pathways targeted by these inhibitors.
Experimental Protocols
Detailed methodologies for the in vitro inhibition assays are crucial for the reproducibility and comparison of results.
Xanthine Oxidase Inhibition Assay Protocol
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine. Uric acid has a strong absorbance at 290-295 nm.[10]
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
Allopurinol (Standard Inhibitor)
-
Test Compound (this compound)
-
Potassium phosphate buffer (pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in the buffer.
-
Dissolve Allopurinol and the test compound in DMSO to create stock solutions, followed by serial dilutions in the buffer.
-
-
Assay in 96-well Plate:
-
To each well, add 50 µL of phosphate buffer.
-
Add 25 µL of the inhibitor solution (Allopurinol or test compound) at various concentrations.
-
Add 25 µL of the xanthine oxidase solution and pre-incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 150 µL of the xanthine substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Carbonic Anhydrase Inhibition Assay Protocol
The stopped-flow technique is a common method to measure the inhibition of carbonic anhydrase-catalyzed CO2 hydration.
Materials:
-
Purified human Carbonic Anhydrase isoforms (e.g., hCA II, hCA IX)
-
Acetazolamide (Standard Inhibitor)
-
Test Compound (this compound)
-
Tris-HCl buffer (pH 7.4)
-
CO2-saturated water
-
Phenol red (pH indicator)
-
DMSO (for dissolving compounds)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the carbonic anhydrase isoform in buffer.
-
Prepare fresh CO2-saturated water.
-
Dissolve Acetazolamide and the test compound in DMSO to create stock solutions, followed by serial dilutions in the buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the enzyme with various concentrations of the inhibitor (Acetazolamide or test compound) at room temperature for 10 minutes.
-
-
Stopped-Flow Measurement:
-
The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated solution containing the pH indicator in the stopped-flow instrument.
-
The change in absorbance of the pH indicator (due to the pH drop from carbonic acid formation) is monitored over time (typically at 557 nm for phenol red).
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are determined from the absorbance change.
-
The percentage of inhibition is calculated by comparing the rates with and without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
While a direct comparative analysis of this compound against standard inhibitors is currently limited by the lack of specific inhibitory data, the existing research on the broader chromone class is highly encouraging. Derivatives of the chromone scaffold have demonstrated potent, often nanomolar, inhibitory activity against both Xanthine Oxidase and various Carbonic Anhydrase isoforms.
This guide provides the necessary framework, including established experimental protocols and comparative data on standard inhibitors, to facilitate future research into the inhibitory potential of this compound. The promising activity of related compounds suggests that this molecule is a compelling candidate for further investigation and could represent a valuable lead in the development of novel therapeutics targeting diseases associated with Xanthine Oxidase and Carbonic Anhydrase dysregulation. Further in vitro studies are warranted to elucidate its specific inhibitory profile and establish a direct comparison with the current standards of care.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: Synthesis and inhibition of the cytosolic mammalian carbonic anhydrase isoforms I, II and VII with benzene sulfonamides incorporating 4,5,6,7-tetrachlorophthalimide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, carbonic anhydrase inhibition and in silico insights of 4-formyl-2-nitrophenyl naphthalene-2-sulfonate hybrid thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbonic anhydrase inhibitors: synthesis and inhibition of the human cytosolic isozymes I and II and transmembrane isozymes IX, XII (cancer-associated) and XIV with 4-substituted 3-pyridinesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Evaluation of Ethyl 4-oxo-4H-chromene-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Ethyl 4-oxo-4H-chromene-2-carboxylate and related chromene derivatives. While direct comparative data on the reproducibility of assays involving this specific compound is limited in publicly available literature, this document synthesizes findings from various studies to offer insights into its performance in common biological assays alongside its analogs. The information presented herein is intended to aid researchers in designing and interpreting experiments involving this class of compounds.
I. Comparative Analysis of Biological Activities
Chromene derivatives, including this compound, are a significant class of heterocyclic compounds that have garnered considerable attention for their diverse pharmacological properties.[1] These compounds have been extensively studied for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] The biological activity of chromene derivatives is often influenced by the nature and position of substituents on the chromene ring.[1]
The following tables summarize the reported biological activities of various chromene derivatives, providing a comparative perspective on their efficacy in different assays. It is important to note that these results are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Chromene Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 2-Amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivative | Human tumor cells | MTT Assay | < 1 | [3] |
| 4H-chromene-based azo chromophore | HCT-116, MCF-7, HepG-2 | Not Specified | 0.3 - 2 µg/mL | [3] |
| 4H-benzo[h] chromene derivative (Compound 59) | MCF-7, HepG-2, HCT-116 | Not Specified | 0.7 - 3.0 µg/mL | [3] |
| 4H-benzo[h] chromene derivative (Compound 60) | MCF-7, HepG-2, HCT-116 | Not Specified | 0.8 - 1.4 µg/mL | [3] |
| 2-(trifluoromethyl)-2H-chromene-3-carboxylate derivative (Compound 5) | Human cancer cells | Cytotoxicity Assay | < 20 | [3][4] |
| Chromene-Azo Sulfonamide Hybrid (Compound 7f) | HepG-2, MCF-7, HCT-116 | Not Specified | Outperformed Cisplatin | [5] |
| Chromene-Azo Sulfonamide Hybrid (Compound 7g) | HepG-2, MCF-7, HCT-116 | Not Specified | Outperformed Cisplatin | [5] |
Table 2: Anti-inflammatory Activity of Chromene Derivatives
| Compound/Derivative | Assay | Target | IC50 (µM) | Reference |
| 4-oxo-4H-furo[2,3-h]chromene derivative (Compound 2f) | COX-2 Inhibition | COX-2 | 13.7 | [6] |
| 4-oxo-4H-furo[2,3-h]chromene derivative (Compound 2f) | LOX-5 Inhibition | LOX-5 | 17.3 | [6] |
| 4-oxo-4H-furo[2,3-h]chromene derivative (Compound 2f) | LOX-15 Inhibition | LOX-15 | 8.2 | [6] |
| 4H-chromene derivative (Compound 2d) | Carrageenan-induced rat paw edema | In vivo | Potent effect at 10 & 20 mg/kg | [7] |
| 2-phenyl-4H-chromen-4-one derivative (Compound 8) | LPS-induced inflammation | TLR4/MAPK pathway | Downregulated NO, IL-6, TNF-α | [3] |
Table 3: Antimicrobial Activity of Chromene Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylate (Compound 67) | Klebsiella planticola MTCC 530 | Promising Activity | [3][4] |
| 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylate (Compound 67) | Micrococcus luteus MTCC 2470 | Promising Activity | [3][4] |
Table 4: Neuroprotective Activity of Chromene Derivatives
| Compound/Derivative | Target | Assay | IC50 (µM) | Reference |
| Chromenone derivative (Compound 2l) | Acetylcholinesterase (AChE) | Ellman's method | 0.08 ± 0.03 | [8] |
| Chromenone derivative (Compound 3q) | Butyrylcholinesterase (BChE) | Ellman's method | 0.04 ± 0.01 | [8] |
| Chromenone derivative (Compound 3h) | AChE (dual inhibitor) | Ellman's method | 0.15 ± 0.01 | [8] |
| Chromenone derivative (Compound 3h) | BChE (dual inhibitor) | Ellman's method | 0.09 ± 0.01 | [8] |
| 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivative (Compound 3b) | AChE | Not Specified | 10.4 | [6] |
| 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivative (Compound 3b) | BChE | Not Specified | 7.7 | [6] |
| 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivative (Compound 3e) | AChE | Not Specified | 5.4 | [6] |
| 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivative (Compound 3e) | BChE | Not Specified | 9.9 | [6] |
II. Experimental Protocols
Detailed and reproducible experimental protocols are critical for validating and comparing the biological activity of compounds. Below are methodologies for key assays mentioned in the literature for evaluating chromene derivatives.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9][11]
-
Anti-inflammatory Activity: COX Inhibitor Screening Assay
This assay measures the peroxidase activity of cyclooxygenase (COX) enzymes.
Principle: The peroxidase activity is determined by monitoring the color change of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13] A decrease in color development indicates inhibition of COX activity.[13]
Protocol (based on a commercial kit): [13]
-
Reagent Preparation: Prepare assay buffer, heme, and enzyme (COX-1 or COX-2) solutions as per the manufacturer's instructions.
-
Assay Plate Setup:
-
Add assay buffer, heme, and the test compound to the wells of a 96-well plate.
-
Add the COX enzyme to all wells except the background control.
-
-
Initiation of Reaction:
-
Add arachidonic acid to all wells to initiate the reaction.
-
-
Absorbance Measurement:
-
Read the absorbance at 590 nm after a specified time (e.g., two minutes).
-
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no turbidity is considered the MIC.
Protocol:
-
Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: Observe the wells for turbidity. The lowest concentration of the compound without visible growth is the MIC.
Neuroprotective Activity: Cholinesterase Inhibition Assay (Ellman's Method)
This assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Protocol:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the test compound solution, and the cholinesterase enzyme (AChE or BChE).
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.
-
Substrate Addition: Add the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) and DTNB to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the test compound.
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of this compound and its analogs can provide a clearer understanding of their mechanism of action and the experimental procedures used to study them.
Signaling Pathways
Caption: Potential anticancer mechanisms of chromene derivatives.
Caption: Anti-inflammatory action via the TLR4/MAPK pathway.
Experimental Workflow
Caption: A typical drug discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives (2016) | Shu-Ting Chung | 70 Citations [scispace.com]
- 8. Identification of New Chromenone Derivatives as Cholinesterase Inhibitors and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety Operating Guide
Safe Disposal of Ethyl 4-oxo-4H-chromene-2-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Ethyl 4-oxo-4H-chromene-2-carboxylate (CAS: 14736-31-3), a compound utilized in various chemical applications, including the synthesis of bioactive molecules and pharmaceuticals.[1] Adherence to these protocols is essential due to the compound's toxicological profile.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and may cause an allergic skin reaction.[2] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[3]
-
Clothing: Wear protective clothing to prevent skin contact.[2][3]
-
Eye Protection: Although not explicitly stated in the provided search results, standard laboratory practice dictates the use of safety glasses or goggles.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]
-
Wash skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Contaminated work clothing should not be allowed out of the workplace.[2]
Quantitative Hazard Data
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Data sourced from the Sigma-Aldrich Safety Data Sheet.[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[2] Do not let the product enter drains.[2]
Experimental Protocol for Waste Neutralization (if applicable and permitted by local regulations): Note: The provided search results do not contain a specific protocol for the chemical neutralization of this compound for disposal. The recommended procedure is incineration by a licensed professional. The following is a general representation of a chemical waste handling workflow and should not be performed without institution-specific protocols and safety clearance.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Labeling: Clearly label the waste container with the chemical name, CAS number (14736-31-3), and relevant hazard symbols.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5] The storage area should be secure and accessible only to authorized personnel.[2]
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS).
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate the immediate danger area.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Containment: Cover drains to prevent the material from entering waterways.[2]
-
Cleanup: Carefully take up the spilled material.[2] Avoid generating dust.[2] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]
-
Decontamination: Clean the affected area thoroughly.
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as described above.
Disposal Workflow Diagram
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling Ethyl 4-oxo-4H-chromene-2-carboxylate
This guide provides critical safety, handling, and disposal information for Ethyl 4-oxo-4H-chromene-2-carboxylate (CAS: 14736-31-3), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Assessment
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical line of defense against potential exposure. The following PPE is mandatory when handling this compound.
| Protection Area | Equipment | Specification & Purpose |
| Eye/Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes or airborne particles. |
| Hand | Chemical-Resistant Gloves | Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.[1] |
| Body | Laboratory Coat | A standard, fully-buttoned lab coat is required to protect skin and personal clothing from contamination.[1] |
| Respiratory | NIOSH/MSHA Approved Respirator | Use in areas with inadequate ventilation or when there is a risk of generating dust or aerosols. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1] |
Quantitative and Physical Data
Quantitative toxicological data such as LD50/LC50 values for this compound are not currently available in the public domain.[1] Researchers should proceed with the assumption that the compound is hazardous.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
| Appearance | Yellow Solid |
| Melting Point | 71-72 °C |
| Boiling Point | 325 °C |
| Flash Point | 143 °C |
| Density | 1.289 g/cm³ |
| Storage Temperature | 0-8 °C |
Data sourced from Chem-Impex and Echemi.[2][3]
Operational Plan: Safe Handling Protocol
A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.
Step 1: Preparation
-
Thoroughly review this safety guide and the available Safety Data Sheet (SDS) for any related compounds.
-
Ensure a chemical fume hood is operational and available for use.
-
Verify that an eyewash station and safety shower are unobstructed and accessible.
Step 2: Engineering Controls
-
Conduct all handling operations, especially weighing and solution preparation, inside a certified chemical fume hood or a well-ventilated enclosure to maintain low airborne concentrations.[1]
Step 3: Donning PPE
-
Put on all required PPE as detailed in the table above before entering the handling area.
Step 4: Chemical Handling
-
Avoid direct contact with skin and eyes.[1]
-
Handle the solid material carefully to prevent the formation of dust.
-
Avoid breathing any dust, vapor, mist, or gas.[1]
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Step 5: Post-Handling
-
Thoroughly wash hands and any exposed skin with soap and water after work is complete.
-
Clean the work area and decontaminate any equipment used.
Emergency Procedures: Spill Response Workflow
In the event of a spill, a swift and organized response is crucial to mitigate hazards. The following workflow outlines the necessary steps for managing a chemical spill.
Caption: Workflow for handling a chemical spill in the laboratory.
Logistical Plan: Storage and Disposal
Proper storage and disposal are critical for safety and environmental protection.
Storage:
-
Store containers in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Disposal:
-
Waste Collection: Collect all waste material (including contaminated consumables) in a dedicated, clearly labeled, and leak-proof container for hazardous waste.
-
Labeling: The label must include the full chemical name: "Waste this compound." Do not use abbreviations.
-
Disposal Protocol: This material must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.[4] Arrange for disposal through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
